Product packaging for Calix[5]arene(Cat. No.:CAS No. 83933-03-3)

Calix[5]arene

Cat. No.: B1608933
CAS No.: 83933-03-3
M. Wt: 530.6 g/mol
InChI Key: QEUBHEGFPPTWLY-UHFFFAOYSA-N
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Description

Significance of Macrocyclic Host Design in Supramolecular Chemistry

Supramolecular chemistry revolves around the concept of "host-guest" interactions, where one molecule (the host) selectively binds to another (the guest) through non-covalent forces. Macrocyclic molecules, such as calixarenes, are particularly well-suited for this role due to their pre-organized, three-dimensional cavities that can encapsulate guest molecules. nih.govfrontiersin.org The design of these macrocyclic hosts is crucial as their structural features, including cavity size, shape, and the nature of their functional groups, dictate their recognition properties and applications. nih.govresearchgate.net The ability to tailor these features allows for the creation of hosts with high selectivity for specific guests, which is fundamental to their function in areas like catalysis, sensing, and drug delivery. frontiersin.orgnih.gov

The significance of macrocyclic host design lies in its ability to mimic biological systems, where complex functions are often achieved through highly specific molecular recognition events. nih.gov By creating synthetic hosts, chemists can develop systems that perform a variety of functions, such as catalyzing reactions within their cavities, sensing the presence of specific ions or molecules, and facilitating the transport of drugs to target sites. frontiersin.orgnih.govnumberanalytics.com

Overview of the Calix[n]arene Family and Distinctive Features of Calixrsc.orgarene

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde (B43269). wikipedia.orgnih.gov The "[n]" in calix[n]arene denotes the number of phenolic units in the ring, which typically ranges from 4 to 8, although larger examples have been synthesized. nih.govnih.gov These molecules are characterized by a cup- or vase-like shape, with a defined upper and lower rim and a central cavity. wikipedia.org The upper rim is typically composed of the para-substituents of the phenol (B47542) units, while the lower rim consists of the hydroxyl groups. nih.gov

Structural Architectures and Bowl-Shaped Conformation

Calix rsc.orgarene is composed of five phenolic units linked by methylene (B1212753) bridges, forming a distinct bowl-shaped structure. This conformation is a key feature that enables its function as a host molecule in supramolecular chemistry. The flexibility of the calix rsc.orgarene scaffold is greater than that of its smaller counterpart, calix nih.govarene, which allows for a variety of conformations. psu.edu However, the cone conformation, which creates the characteristic bowl shape, is often favored, especially when stabilized by intramolecular hydrogen bonding between the lower rim hydroxyl groups. researchgate.net This pre-organized cavity is crucial for its ability to encapsulate guest molecules. rsc.org

Unique Cavity Dimensions and Intermediate Size Characteristics

The cavity size of calixarenes is determined by the number of phenolic units in the macrocycle. nih.gov Calix rsc.orgarene possesses an intermediate cavity size compared to other common calixarenes like calix nih.govarene and calix frontiersin.orgarene. This intermediate size allows it to bind a range of guest molecules that are too large for the cavity of calix nih.govarene and too small to be effectively complexed by calix frontiersin.orgarene. For instance, calix rsc.orgarene has shown a notable ability to form complexes with fullerenes like C60 and C70. wikipedia.org The dimensions of the calix rsc.orgarene cavity make it a versatile receptor for various neutral and charged guest species.

Research Trajectory and Evolving Paradigms in Calixrsc.orgarene Chemistry

The field of calixarene (B151959) chemistry has evolved significantly since its early days, with initial research focusing on the synthesis and characterization of the basic macrocycles. The synthesis of calix rsc.orgarene was initially challenging, often resulting in mixtures of different-sized calixarenes. However, the development of more controlled synthetic methods has made it more accessible for study.

Early research with calix rsc.orgarene primarily explored its fundamental host-guest chemistry, investigating its interactions with a variety of small molecules and ions. A significant development was the discovery of its ability to form stable complexes with fullerenes, which opened up new avenues for the use of calix rsc.orgarenes in materials science. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H30O5 B1608933 Calix[5]arene CAS No. 83933-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30O5/c36-31-21-6-1-7-22(31)17-24-9-3-11-26(33(24)38)19-28-13-5-15-30(35(28)40)20-29-14-4-12-27(34(29)39)18-25-10-2-8-23(16-21)32(25)37/h1-15,36-40H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUBHEGFPPTWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC1=C6O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369363
Record name Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83933-03-3
Record name Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83933-03-3
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Synthetic Methodologies and Chemical Transformations of Calix 1 Arene

Classical and Advanced Synthetic Approaches

The creation of calix capes.gov.brarenes can be achieved through various synthetic routes, from classical one-pot reactions to more complex, multi-step strategies.

The traditional and most direct method for synthesizing calixarenes is the base- or acid-catalyzed cyclocondensation of a para-substituted phenol (B47542) with formaldehyde (B43269). mdpi.comresearchgate.net For instance, p-tert-butylcalix[n]arenes are typically formed through a base-catalyzed reaction. worldscientific.com The reaction involves heating a para-substituted phenol, such as p-tert-butylphenol, with formaldehyde. mdpi.com This process generally results in a mixture of cyclic oligomers with varying numbers of phenolic units (n=4, 5, 6, 7, 8). Current time information in Bangalore, IN.

The synthesis of p-phenylcalix capes.gov.brarene has been achieved through the base-catalyzed condensation of p-phenylphenol and formaldehyde in a high-boiling solvent like tetralin. researchgate.net While this one-pot method is straightforward, it often leads to challenges in isolating the desired calix capes.gov.brarene from the resulting mixture of different ring sizes. Current time information in Bangalore, IN.

Table 1: Typical Conditions for Calix[n]arene Synthesis via Cyclocondensation

Phenolic UnitCatalyst/SolventResulting Products
p-tert-butylphenolBase-catalyzedMixture of calix[n]arenes (n=4, 6, 8 are common)
p-phenylphenolBase-catalyzed in tetralinMixture including p-phenylcalix capes.gov.brresearchgate.netuii.ac.idacs.orgarenes researchgate.net
Phenol / FormaldehydeAcid-catalyzedHard resinous product

A significant challenge in calixarene (B151959) synthesis is controlling the ring size to selectively produce calix capes.gov.brarene. thieme-connect.com Direct cyclocondensation often yields a mixture where other ring sizes, particularly the tetramer (calix researchgate.netarene) and hexamer (calix uii.ac.idarene), may predominate. Current time information in Bangalore, IN. The distribution of products is sensitive to reaction conditions such as temperature, reaction time, and the nature of the catalyst and reactants. worldscientific.comacs.org

Novel synthetic routes have been developed to create analogues of calixarenes where the methylene (B1212753) bridges are replaced by other atoms, such as sulfur in the case of thiacalixarenes. acs.org These heteroatom-containing calixarenes exhibit different electronic properties, complexation abilities, and conformational behaviors compared to their methylene-bridged counterparts. acs.org

One innovative approach involves the cleavage of a thiacalixarene monosulfoxide with an organolithium reagent to produce a linear phenolic tetramer. This precursor can then be cyclized with an appropriate building block to yield calixarenes with mixed sulfur and methylene bridges. This method allows for gram-scale synthesis and offers improved control over the macrocycle's structure.

Thiacalix researchgate.netarenes can be synthesized through the direct electrophilic substitution of p-substituted phenols with elemental sulfur. acs.org More complex structures, like thiacalix researchgate.net-2,8-thianthrene, are synthesized via multi-step procedures, sometimes involving acid-induced intramolecular condensation to form the thianthrene (B1682798) skeleton. mdpi.com

Calixarenes can also be synthesized from resorcinol (B1680541) units, leading to resorcinarenes. uii.ac.id While the acid-catalyzed condensation of resorcinol with aldehydes typically yields cyclic tetramers (resorcin researchgate.netarenes), recent studies have shown that higher analogues, including resorcin capes.gov.brarenes, can be formed under specific conditions. acs.orgsaspublishers.com

For example, the reaction of resorcinol with formaldehyde in an aqueous sodium hydroxide (B78521) solution can yield resorcin capes.gov.brarene, although often as a minor product alongside the dominant resorcin researchgate.netarene. acs.org The reaction time is a critical parameter; optimal yields of the pentamer were observed after 24 hours. acs.org This method has been shown to be scalable, allowing for the production of gram quantities of resorcin capes.gov.brarene. acs.org The condensation of 2,4-dihydroxy-3-hydroxymethyl benzophenone (B1666685) in a dioxane/H2SO4 mixture has also been reported to produce a cyclic pentamer, a resorcinol-derived calix capes.gov.brarene. capes.gov.br

Table 2: Synthesis of Resorcin capes.gov.brarene Analogues

Starting MaterialReagentConditionsYield of PentamerReference
ResorcinolFormaldehydeNaOH (aq), 24h4.3% acs.org
2-substituted resorcinolsFormaldehydeNaOH (aq)5.4% - 9.9% acs.org
2,4-dihydroxy-3-hydroxymethyl benzophenone-Dioxane/H2SO4- capes.gov.br

Novel Approaches for Calix[1]arene Analogues (e.g., Thiacalixarene Monosulfoxide Cleavage)

Functionalization Strategies for Calixcapes.gov.brarene Framework

The chemical versatility of calixarenes stems from the ability to modify their structure at two primary locations: the phenolic hydroxyl groups at the "lower rim" and the para-positions of the aromatic rings at the "upper rim". worldscientific.comnih.gov

Modifying the upper rim of a calix capes.gov.brarene is essential for tuning its solubility and host-guest properties. nih.gov However, selectively introducing a single functional group onto the upper rim can be challenging due to the similar reactivity of the multiple phenyl units. acs.org

A common strategy begins with a p-tert-butylcalix capes.gov.brarene, as the tert-butyl groups can be removed to provide reactive sites for further functionalization. worldscientific.comnih.gov This allows for the introduction of a wide variety of functional groups through electrophilic substitution reactions.

Fragment condensation strategies are particularly useful for synthesizing monofunctionalized calix capes.gov.brarenes, providing specific building blocks for more complex molecular architectures. thieme-connect.com For example, a bromine-functionalized calix capes.gov.brarene can be synthesized and then converted to other functional groups via a bromine-lithium exchange followed by quenching with an electrophile, such as tosyl azide (B81097) to introduce an azide group. thieme-connect.com These selective modifications are crucial for developing calix capes.gov.brarenes as specialized receptors, for instance, for fullerenes or specific ions. thieme-connect.com

Lower-Rim Modification Techniques

The lower rim of the calix rsc.orgarene, which is composed of phenolic hydroxyl groups, is a primary site for chemical modification. These modifications are crucial for altering the solubility, conformational properties, and binding capabilities of the macrocycle. Common techniques include etherification and esterification. For instance, alkyl, arylalkyl, alkoxyalkyl, and alkoxycarbonylmethyl groups have been successfully attached to the lower rim of calix rsc.orgarenes. researchgate.netacs.org These modifications can influence the calixarene's conformation; for example, tri-O-substituted 1,3-bridged calix rsc.orgarene-crown-6 ethers maintain a cone conformation despite their bulky structure. researchgate.netacs.org

One of the few reported examples of a lower-rim-spanned calix rsc.orgarene is a 1,3-diester, which was synthesized in a low yield from p-tert-butyl calix rsc.orgarene and o-phthaloyl chloride. researchgate.netnih.gov The introduction of functional groups to the lower rim is a key strategy for creating calixarene derivatives with tailored properties for specific applications in molecular recognition and sensing. researchgate.net

Bridging Strategies (e.g., Crown Ether Bridging)

Bridging strategies, particularly the introduction of crown ether moieties, significantly enhance the ion-binding capabilities and selectivity of calix rsc.orgarenes. Several crown ether derivatives of calix rsc.orgarene and p-tert-butylcalix rsc.orgarene have been synthesized. rsc.org These bridged compounds, often converted to their trimethyl ether derivatives, act as neutral ligands. rsc.org

Extraction studies with alkali metal picrates have demonstrated that these ligands generally show a preference for larger alkali cations. rsc.org Notably, the crown-5 derivative of p-tert-butylcalix rsc.orgarene exhibits a high selectivity for cesium ions (Cs+) over sodium ions (Na+), with a selectivity factor of 630. rsc.org Calorimetric titrations have revealed that the complexation process is driven by both enthalpy and entropy. rsc.org Furthermore, 1,3-bridged calix rsc.orgarene crown-6 ethers have been synthesized with various substituents on the lower rim, and their conformations have been studied, showing that p-tert-butylcalix rsc.orgcrowns tend to adopt preorganized cone-like conformations. acs.orgcapes.gov.br

PEGylation of Calixrsc.orgarene Scaffolds

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a valuable technique for modifying the properties of calixarenes, particularly for biomedical applications. Amphiphilic PEGylated calix rsc.orgarenes have been synthesized in a single step from the parent p-tert-butylcalix rsc.orgarene and p-methylcalix rsc.orgarene. researchgate.net These derivatives exhibit very low critical micellar concentrations, indicating their propensity to form aggregates in solution. researchgate.net

The aggregation behavior of these PEGylated calix rsc.orgarenes has been investigated using various techniques, including ¹H and DOSY NMR, as well as atomic force microscopy (AFM). researchgate.net These studies provide insights into the size and structure of the resulting micelles. Furthermore, the release of guest molecules, such as Rose Bengal, from the micellar core can be triggered by an increase in temperature, suggesting potential applications in controlled drug delivery. researchgate.netunime.it

Introduction of Specific Ligating and Sensing Moieties

The introduction of specific ligating and sensing moieties onto the calix rsc.orgarene framework is a key strategy for developing receptors for molecular recognition and sensing applications. The versatile structure of calix rsc.orgarene allows for the attachment of a wide variety of functional groups to both the upper and lower rims. researchgate.net These functional groups can be designed to selectively bind with cations, anions, or neutral molecules through various non-covalent interactions. researchgate.net

For example, calix rsc.orgarene derivatives have been shown to have a high affinity for fullerenes like C₆₀, with binding constants in the order of 10⁵ M⁻¹ in toluene (B28343). This strong interaction is attributed to the complementary shapes and π-π stacking between the host and guest. Additionally, the introduction of fluorescent groups can transform calixarenes into sensitive and selective sensors for various analytes. researchgate.net The development of new host molecules based on calix rsc.orgarene is of great interest for applications in the separation of fullerenes and their regioselective functionalization. rsc.org

Grafting Calixarenes onto Solid Supports (e.g., Activated Carbon)

Grafting calixarenes onto solid supports, such as activated carbon, is a method to create new materials with enhanced properties for applications like adsorption and separation. While specific examples of grafting calix rsc.orgarene onto activated carbon are not prevalent in the provided search results, the general principle of immobilizing calixarenes onto solid surfaces is well-established for other calixarenes like calix frontiersin.orgarene. rsc.orgresearchgate.net This process typically involves creating a covalent bond between the calixarene derivative and the surface of the support material. researchgate.netresearchgate.net

For instance, calix frontiersin.orgarene derivatives have been grafted onto activated carbon surfaces, and the resulting materials have been characterized by various spectroscopic and analytical techniques. rsc.orgresearchgate.net These modified materials can exhibit improved selectivity and capacity for the adsorption of specific molecules or ions. hku.edu.trnih.gov The functional groups on the calixarene can be tailored to target specific analytes, making these materials promising for applications in environmental remediation and chemical separation. hku.edu.tr

Synthesis of Ethanolamine (B43304) and Diethanolamine (B148213) Functionalized Calix[n]arenes

The functionalization of calixarenes with ethanolamine and diethanolamine moieties has been explored, primarily with calix frontiersin.orgarene, calix researchgate.netarene, and calix rsc.orgarene, to create derivatives with potential biological activity. nih.govresearchgate.net The synthesis generally involves reacting the parent calixarene with appropriate reagents to introduce the amine-containing groups at the lower rim. nih.gov For example, a route has been developed to synthesize calix[n]arenes (where n = 4, 6, 8) bearing multiple ethanolamine or diethanolamine units. nih.gov

In a related synthesis for a calix frontiersin.orgarene derivative, an ester intermediate was treated with ethanolamine to yield the corresponding amide. frontiersin.org Another study describes the preparation of a diethanolamine-functionalized calix frontiersin.orgarene from a bis(epoxide) precursor. frontiersin.org These functionalization strategies can impart water solubility and introduce specific binding sites, which are important for biological applications. utwente.nl

Chemical Reactivity and Derivatization Pathways of Calixrsc.orgarene

Calix rsc.orgarene exhibits a rich chemical reactivity that allows for a wide range of derivatization pathways. The phenolic hydroxyl groups on the lower rim are key reactive sites and can undergo reactions such as etherification and esterification to introduce various functional groups. These modifications can alter the solubility and complexation properties of the macrocycle. amazonaws.com

Furthermore, the aromatic rings of the calix rsc.orgarene can undergo electrophilic substitution reactions, although this is less common than lower-rim modifications. researchgate.net The reactivity of calix rsc.orgarene has been utilized to synthesize more complex structures, including mono- and bimetallic complexes with elements like bismuth and antimony. rsc.org For instance, the reaction of p-tert-butylcalix rsc.orgarene with organometallic reagents leads to the formation of well-defined metal complexes. rsc.org The conformational flexibility of calix rsc.orgarene also plays a role in its reactivity, as different conformers can exhibit distinct chemical behaviors. rsc.org

Research FindingCompound(s)Key OutcomeReference(s)
Lower-rim modification with alkyl, arylalkyl, alkoxyalkyl, and alkoxycarbonylmethyl groups1,3-bridged calix rsc.orgarene-crown-6 ethersMaintained cone conformation despite bulky substituents. researchgate.netacs.org
Synthesis of a lower-rim-spanned 1,3-diesterp-tert-butyl calix rsc.orgarene, o-phthaloyl chlorideLow yield synthesis of a bridged calix rsc.orgarene. researchgate.netnih.gov
Synthesis of crown ether derivativesCalix rsc.orgarene, p-tert-butylcalix rsc.orgareneLigands showed preference for larger alkali cations. rsc.org
High selectivity of a crown-5 derivative for Cs⁺ over Na⁺Crown-5 derivative of p-tert-butylcalix rsc.orgareneSelectivity factor of 630 for Cs⁺/Na⁺. rsc.org
One-step synthesis of PEGylated calix rsc.orgarenesp-tert-butylcalix rsc.orgarene, p-methylcalix rsc.orgareneFormation of amphiphilic derivatives with low critical micellar concentrations. researchgate.net
Temperature-triggered release of a guest moleculePEGylated calix rsc.orgarene micelles, Rose BengalRelease of Rose Bengal from the micellar core upon heating. researchgate.netunime.it
High affinity for fullerene C₆₀Calix rsc.orgarene derivativesBinding constant (Kₐ) of approximately 10⁵ M⁻¹ in toluene.
Synthesis of mono- and bimetallic complexesp-tert-butylcalix rsc.orgarene, Bi(OᵗBu)₃, Sb(OᵗBu)₃Formation of defined bismuth and antimony complexes. rsc.org
Functionalization with ethanolamine and diethanolamineCalix[n]arenes (n=4, 6, 8)Synthesis of derivatives with potential biological activity. nih.gov

Oxidation Reactions for Functional Group Introduction

Oxidation reactions provide a powerful tool for introducing new functional groups onto the calix researchgate.netarene scaffold, thereby modifying its electronic properties and potential for further derivatization.

Mild oxidation of p-tert-butylcalix researchgate.netarene can lead to the formation of a mono-spirodienone. rsc.org More vigorous oxidation conditions can result in the formation of an A,C-di-spirodienone. rsc.org The introduction of quinone moieties is another significant outcome of oxidation. For instance, the oxidation of calix researchgate.netarene derivatives can yield quinones, which are valuable intermediates for further chemical transformations. The specific products of these oxidation reactions are highly dependent on the reagents and reaction conditions employed. Commonly used oxidizing agents for calixarenes in general include potassium permanganate (B83412) and chromium trioxide.

A proposed mechanism for the oxidation of calix rsc.orgarene, which can be extrapolated to calix researchgate.netarene, involves the formation of a "phenoxy radical" that is subsequently oxidized to a "cyclohexadienone". rsc.org This highlights the redox activity that can be induced in the calixarene framework.

Reduction Reactions for Phenolic Unit Modification

Reduction reactions offer a means to alter the phenolic units of calix researchgate.netarenes, which can influence their conformational flexibility and solubility.

The complete removal of the hydroxyl groups from the lower rim of calixarenes, including p-tert-butylcalix rsc.orgarene, has been achieved through a two-step process. rsc.org This involves the formation of the corresponding aryl tosylate followed by reduction. While specific examples for calix researchgate.netarene are less common in the provided literature, the general methodology is applicable. Common reducing agents used in calixarene chemistry include sodium borohydride (B1222165) and lithium aluminum hydride. The reduction of functional groups introduced through other reactions, such as the reduction of acyl groups to alcohols, is also a viable strategy for modifying the phenolic units. rsc.org

Substitution Reactions (Halogenation, Alkylation)

Substitution reactions are fundamental to the functionalization of calix researchgate.netarenes, allowing for the introduction of a wide array of substituents at both the upper (para-position) and lower (hydroxyl) rims.

Halogenation: Halogenation, particularly bromination, is a common method for introducing functional handles onto the calixarene skeleton. researchgate.net For instance, monofunctionalized calix researchgate.netarenes bearing a bromine atom have been synthesized. thieme-connect.com These brominated derivatives can then undergo further transformations, such as bromine-lithium exchange, to introduce other functional groups like azides. thieme-connect.com

Alkylation: Alkylation of the phenolic hydroxyl groups on the lower rim is a widely used technique to modify the solubility and conformational properties of calixarenes. nih.gov Only a few examples of pentaalkyl ethers of calix researchgate.netarenes have been reported. rsc.org However, methods for preparing mono-, di-, tri-, and tetra-ethers of calix rsc.orgarenes are well-established and can be adapted for calix researchgate.netarenes. nih.gov The choice of alkylating agent and reaction conditions, such as the base and solvent, can influence the degree and regioselectivity of alkylation. rsc.org The synthesis of monofunctionalized O-permethylated calix researchgate.netarenes has been achieved through fragment condensation protocols. thieme-connect.com

The introduction of bulky tert-butyl groups at the para-positions is a common feature in calixarene synthesis, which helps to direct the cyclization and stabilize the resulting macrocycle. thieme-connect.com These groups can also be removed (debutylation) to allow for further functionalization of the upper rim. acs.org

Table of Reaction Conditions for Calix researchgate.netarene Transformations

Reaction Type Reagents Products
Oxidation Potassium permanganate, Chromium trioxide Quinones, Spirodienones
Reduction Sodium borohydride, Lithium aluminum hydride Dehydroxylated calixarenes, Alcohols (from acyl groups)
Halogenation Bromine Brominated calix researchgate.netarenes
Alkylation Alkyl halides, NaH O-alkylated calix researchgate.netarenes
Debutylation AlCl₃ De-tert-butylated calix researchgate.netarenes

Conformational Dynamics and Structural Characterization of Calix 1 Arene

Theoretical and Experimental Conformational Analysis

The conformational landscape of calix rsc.orgarene is notably more complex than its smaller calix rsc.orgarene counterpart due to increased flexibility. psu.edu While often described by four principal conformations—cone, partial cone, 1,2-alternate, and 1,3-alternate—the actual conformational possibilities are more extensive. psu.edu

Theoretical calculations, including molecular mechanics and Density Functional Theory (DFT), have been instrumental in assessing the relative stabilities of calix rsc.orgarene conformers.

Molecular mechanics calculations using force fields like MM3 have been employed to explore the conformational possibilities of p-methylcalix rsc.orgarene and its pentamethyl ether. rsc.org These studies have identified numerous low-energy structures, indicating a complex energy landscape. rsc.orgpsu.edu For p-methylcalix rsc.orgarene, the MM3 force field results align reasonably well with experimental data, showing the cone conformation to be stable. rsc.org However, other force fields like TRIPOS have been less successful in reproducing this stability. rsc.org

DFT calculations at the B3LYP/6-31+G(d,p) level for p-tert-butylcalix rsc.orgarene have provided a clear order of conformer stability. researchgate.net The primary determinant for the relative stabilities of these conformers is the number and strength of intramolecular hydrogen bonds. researchgate.net

The calculated relative stability of p-tert-butylcalix rsc.orgarene conformers is as follows: Cone (most stable) > 1,2-Alternate > Partial Cone > 1,3-Alternate researchgate.net

This stability order highlights the energetic preference for the cone conformation, which is stabilized by a circular array of intramolecular hydrogen bonds. researchgate.net

Table 1: Relative Stability of p-tert-butylcalix rsc.orgarene Conformers

Conformer Relative Stability
Cone Most Stable
1,2-Alternate Less Stable
Partial Cone Even Less Stable
1,3-Alternate Least Stable

The dynamic behavior of calix rsc.orgarene is characterized by two key processes: pseudorotation and ring inversion. rsc.org Molecular dynamics simulations have shown that for p-methylcalix rsc.orgarene, the pentagon formed by the methylene (B1212753) carbon atoms undergoes pseudorotation. rsc.org This is accompanied by the well-known ring inversion process common to calixarenes, where the phenolic units flip through the annulus of the macrocycle. rsc.org The energy barriers for these conformational changes can be influenced by factors such as the nature of the bridging atoms. For instance, thiacalixarenes, which have sulfur atoms in the bridges, exhibit higher mobility and lower activation energies for ring inversion compared to their classical methylene-bridged counterparts.

Substituents on both the upper (para-position) and lower (hydroxyl groups) rims of the calix rsc.orgarene can significantly influence its conformational preferences.

Lower Rim Substituents: Modification of the hydroxyl groups has a decisive role in determining the stability of different conformers. researchgate.net For example, progressive replacement of hydroxyl groups with methoxy (B1213986) groups in p-tert-butylcalix rsc.orgarene leads to a decrease in the free energy of activation for conformational interconversion. researchgate.net This is attributed to the reduction of intramolecular hydrogen bonding, which is not counteracted by the increased steric hindrance from the methoxy groups. researchgate.net

Intermolecular Interactions: Intermolecular forces, such as hydrogen bonding with solvent molecules, can stabilize specific conformations. rsc.orgrsc.org For instance, a calix rsc.orgarene-derived cavitand has been shown to be stabilized in the cone conformation through intermolecular hydrogen bonding with methanol (B129727) molecules. rsc.orgrsc.org Crystal packing effects and the inclusion of solvent molecules within the cavity can also lead to distortions from the ideal cone conformation. researchgate.net

While the cone conformation is often the most stable in the free state, complexation with guest molecules or ions can induce significant distortions. X-ray crystallographic studies have revealed that upon complexation, calix rsc.orgarenes frequently adopt distorted cone conformations. researchgate.netacs.orgrsc.org

For example, in the solid state, a pentaester derivative of p-tert-butylcalix rsc.orgarene was found to have a distorted cone conformation where one of the phenolic rings is tilted inwards at the upper rim, while the others are tilted outwards to varying degrees. rsc.org Similarly, the complexation of alkali metal cations like sodium and rubidium by calix rsc.orgarene ketones results in distorted cone structures where the cation is encapsulated by the ethereal and carbonyl oxygen atoms. acs.org The presence of bulky substituents like tert-butyl groups can enhance the efficacy of this complexation. acs.org

Furthermore, water-soluble p-sulfonatocalix rsc.orgarenes have been observed to adopt significantly distorted conformations from the typical "cone" shape when forming complexes with large cations. acs.orgnankai.edu.cn These distortions are often a result of accommodating the guest molecule and optimizing intermolecular interactions within the crystal lattice. nankai.edu.cn

Influence of Substituents and Intermolecular Interactions on Conformation

Spectroscopic and Diffraction Techniques for Conformational Elucidation

A combination of spectroscopic and diffraction methods is essential for a comprehensive understanding of the conformational dynamics and static structures of calix rsc.orgarenes.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the conformational flexibility of calix rsc.orgarenes in solution. researchgate.net By analyzing NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational processes like ring inversion.

For instance, variable temperature ¹H NMR studies have been used to determine the conformational equilibria and energy barriers for the cone-to-cone ring inversion in calix rsc.orgarenes substituted at a methylene bridge. rsc.org These studies have shown that such derivatives prefer a cone conformation where the substituent on the bridge is in an equatorial position, which is consistent with molecular mechanics calculations. rsc.orgrsc.org

The ¹H NMR spectrum of a calix rsc.orgarene in a cone conformation typically shows a characteristic pattern for the bridging methylene protons. researchgate.net However, the increased mobility of the calix rsc.orgarene system compared to calix rsc.orgarenes can lead to more complex dynamic behavior. psu.edu DNMR studies have been crucial in demonstrating that the conformational flexibility can be tuned by chemical modification, such as the introduction of sulfur atoms in the bridges, which increases the mobility of the macrocycle.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of calixarenes in the solid state. For calix rsc.orgarene and its derivatives, this analysis provides precise information on conformation, cavity dimensions, and intermolecular interactions.

In the solid state, unsubstituted p-H-calix rsc.orgarene has been observed to adopt different conformations depending on the crystallization conditions. When crystallized from a solution containing solvents like dichloromethane, acetonitrile (B52724), or acetone, it typically adopts a cone-shaped conformation, which is stabilized by a network of hydrogen bonds among the hydroxyl groups on the lower rim. acs.org However, a sublimed form of α-calix rsc.orgarene reveals an inverted cone conformation, forming helical stacks held together by hydrogen-bonded chains. acs.org A β-polymorph of the unsolvated calix rsc.orgarene also assumes the more common cone conformation. acs.org

The versatility of the calix rsc.orgarene scaffold is evident in its ability to form inclusion complexes with various guest molecules, leading to diverse crystal packing arrangements. Studies on p-H-calix rsc.orgarene with methyl-substituted solvents such as toluene (B28343), mesitylene (B46885), and xylene isomers have demonstrated this structural diversity. acs.org For instance, the toluene and mesitylene solvates of p-H-calix rsc.orgarene are isostructural with the o-xylene (B151617) and m-xylene (B151644) solvates, respectively, highlighting the adaptability of the calixarene (B151959) in creating specific arrays even with structurally similar guests. acs.org

The analysis of a calix rsc.orgarene substituted at one of its methylene bridges with a tert-butyl group also confirmed a preference for the cone conformation. rsc.org The structural details obtained from X-ray analysis are crucial for understanding the host-guest chemistry of these macrocycles, as the conformation dictates the shape and size of the binding cavity. The cavity of cone-shaped calix rsc.orgarenes is capable of binding not only small solvent molecules but also larger guests like ferrocene. acs.org

Table 1: Crystallographic Data for a p-tert-butyl substituted Calix rsc.orgarene derivative Note: This table is a representative example based on typical data reported in crystallographic studies. Specific values are illustrative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.873
b (Å)20.145
c (Å)18.921
β (°)105.34
Volume (ų)5834.7

Vibrational Spectroscopy (FTIR, FT Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating the conformational features and hydrogen bonding patterns of calix rsc.orgarenes. These analyses are often complemented by Density Functional Theory (DFT) calculations to aid in the assignment of vibrational modes. researchgate.netacs.org

The most significant region in the FTIR spectrum of calix rsc.orgarenes is the O-H stretching band, which provides direct insight into the intramolecular hydrogen bonding that stabilizes the cone conformation. For the cone conformer, a strong, broad band is typically observed at lower frequencies (around 3150-3300 cm⁻¹) compared to a free O-H group, indicating a robust, cyclic hydrogen-bonding network. researchgate.net DFT calculations have shown that the cone conformer of calix rsc.orgarene is of the lowest energy precisely because it maximizes these O-H···O interactions. researchgate.netfigshare.com The strength of these hydrogen bonds can be influenced by substituents on the upper rim of the calixarene. researchgate.net

DFT studies on para-substituted calix rsc.orgarenes (CX rsc.org-R) have been used to calculate the vibrational frequencies for various conformers (cone, partial cone, 1,2-alternate, 1,3-alternate). researchgate.netfigshare.com These theoretical spectra provide characteristic bands that can help identify each conformation. For a calix rsc.orgarene derivative with mixed sulfur and methylene bridges, a characteristic IR absorption was noted at 3370 cm⁻¹, corresponding to the OH-stretching vibrations. rsc.org

FT-Raman spectroscopy provides complementary information. While the O-H stretching vibrations are often weak in Raman spectra, the skeletal vibrations of the aromatic units and methylene bridges are typically strong and provide a detailed fingerprint of the molecule. Analysis of the vibrational spectra allows for the characterization of host-guest interactions, as the inclusion of a guest molecule within the calixarene cavity can induce shifts in the vibrational frequencies of both the host and the guest. rsc.org

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for Cone p-tert-butylcalix rsc.orgarene Note: Data derived from DFT (B3LYP/6-31+G(d,p)) calculations as found in the literature. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3285Intramolecular H-bonded OH stretch
ν(C-H)3050Aromatic C-H stretch
ν(C-H)2960Aliphatic C-H stretch (t-butyl)
ν(C=C)1605Aromatic ring skeletal vibration
δ(O-H)1340In-plane OH bend
ν(C-O)1202Phenolic C-O stretch

Supramolecular Host Guest Chemistry of Calix 1 Arene

Fundamental Principles of Calixtandfonline.comarene-Mediated Molecular Recognition

The ability of calix tandfonline.comarene to selectively bind guest molecules is governed by a combination of non-covalent interactions and dynamic structural adjustments. These principles allow for the formation of stable host-guest complexes.

The formation of stable host-guest complexes with calix tandfonline.comarene is driven by a variety of non-covalent forces. These interactions, though individually weak, act in concert to achieve effective molecular recognition. researchgate.net Key interactions include:

Hydrogen Bonding: This is a critical interaction, particularly when the calix tandfonline.comarene is functionalized with hydrogen bond donor or acceptor groups. tandfonline.commedcraveonline.com For instance, intermolecular hydrogen bonding with solvent molecules like methanol (B129727) can stabilize the cone conformation of a calix tandfonline.comarene-derived cavitand, which is crucial for guest binding. rsc.org In some systems, a "water bridge" has been observed to link the host and guest via hydrogen bonds. researchgate.net

π-π Stacking: The electron-rich aromatic cavities of calix tandfonline.comarenes facilitate π-π stacking interactions with complementary aromatic guests. researchgate.netrsc.org This is a significant driving force in the recognition of molecules like fullerenes, where the host's aromatic surface complements the guest's curvature. rsc.org

C-H/π Interactions: These interactions occur between the C-H bonds of a guest molecule and the π-electron cloud of the calix tandfonline.comarene's aromatic rings. researchgate.net This is particularly important for the binding of aliphatic and alkyl-aromatic guests, where the alkyl chains are drawn into the electron-rich cavity. oup.comoup.com

Cation/π Interactions: This specific interaction is crucial when binding cationic guests, where the positive charge of the cation is stabilized by the electron-rich π-face of the aromatic rings within the calix tandfonline.comarene cavity. tandfonline.comresearchmap.jp

A key feature of calix tandfonline.comarene's recognition capabilities is its conformational flexibility, which allows for an "induced-fit" mechanism. acs.org Unlike more rigid macrocycles, calix tandfonline.comarene can adjust its shape to better accommodate a guest molecule, maximizing the favorable non-covalent interactions. acs.orgpnas.org

This phenomenon is evident in the binding of flexible aliphatic hydrocarbons and monoalkyl benzenes. oup.comoup.com X-ray diffraction studies have shown that the alkyl chains of these guests adopt unusual, folded conformations to fit snugly within the calix tandfonline.comarene cavity. oup.comoup.com This mutual shape adjustment between the host and guest is critical for maximizing C-H/π interactions and leads to selective binding. researchgate.netoup.com The flexibility of the calix tandfonline.comarene scaffold allows it to expand for larger guests and shrink for smaller ones, demonstrating a remarkable degree of structural adaptability. pnas.org

While the parent calix tandfonline.comarene is achiral, it can be rendered chiral by introducing chiral substituents, typically on the upper or lower rim. researchgate.net These modified calix tandfonline.comarenes can create a dissymmetric, or chiral, binding environment within their cavity, enabling them to differentiate between the enantiomers of a chiral guest molecule. oup.comtandfonline.com

The mechanism of enantioselective binding relies on creating a host environment where one enantiomer of the guest can establish more favorable or numerous non-covalent interactions than the other. tandfonline.com For example, a calix tandfonline.comarene-based receptor capped with a chiral macrocycle was shown to bind chiral ethyltrimethylammonium (B95326) derivatives in an enantioselective manner. tandfonline.comresearchmap.jp The discrimination arises from a combination of cation/π, hydrogen bonding, and steric interactions within the chiral cavity. oup.comtandfonline.com

Induced-Fit Molecular Recognition Phenomena

Selective Binding of Ionic Species

Functionalized calix tandfonline.comarenes are effective hosts for a variety of ionic species. By modifying the upper or lower rims with specific binding groups, their affinity and selectivity for particular ions can be finely tuned.

Calixarenes, including calix tandfonline.comarenes, are well-known for their ability to complex with cations. The binding process is influenced by factors such as the cation's size and charge density, the solvent used, and the nature of the donor atoms on the calixarene (B151959) host. researchgate.net

The complexation of alkali metal cations by calixarene derivatives has been extensively studied, although specific thermodynamic data for calix tandfonline.comarene itself is less common than for its calix medcraveonline.comarene and calix oup.comarene analogues. The binding affinity and selectivity depend heavily on the specific functional groups introduced onto the calixarene scaffold. chem-soc.sichem-soc.si

For instance, studies on calix medcraveonline.comarene derivatives provide insight into the principles governing alkali metal binding. The cone conformation of calix medcraveonline.comarenes generally shows a high affinity for Na+, while other conformations can favor larger cations like K+ and Cs+. chem-soc.si The binding of alkali metal cations by calix medcraveonline.comarene derivatives is often enthalpy-driven, with significant stability constants observed, particularly in aprotic solvents like acetonitrile (B52724). mdpi.com

The table below presents thermodynamic data for the complexation of alkali metal cations with a specific calix medcraveonline.comarene derivative containing urea (B33335) and amide functionalities in acetonitrile at 25°C, illustrating the typical parameters measured in such studies.

Cationlog KΔrH° (kJ mol⁻¹)TΔrS° (kJ mol⁻¹)ΔrG° (kJ mol⁻¹)
Na⁺ 6.27-47.0-11.2-35.8
K⁺ 4.41-32.8-7.7-25.1
Data sourced from a study on a heteroditopic amide–urea calix medcraveonline.comarene derivative in acetonitrile at 25 °C. mdpi.com

These studies show that the compatibility between the cation's ionic radius and the size of the host's binding pocket is a crucial factor in determining selectivity. researchgate.net The binding process is a delicate balance of enthalpic gains from host-guest interactions and entropic costs associated with the loss of conformational freedom and desolvation of the ion and host. mdpi.commdpi.com

Organic Cations (e.g., Alkylammonium, Trimethylammonium, Bis-phosphonium)

Anion Recognition and Cooperative Binding Effects

While unmodified calixarenes have little affinity for anions, functionalization of the calixarene scaffold with anion-binding groups, such as urea, thiourea, or amide moieties, transforms them into effective anion receptors. medcraveonline.com These interactions are primarily driven by hydrogen bonding.

Functionalized calix researchgate.netarenes have been shown to bind halide anions. For example, a trisureido calix researchgate.netarene-crown-3 derivative was designed to bind the chloride anion of 2-phenylethylammonium hydrochloride. researchgate.net The binding of halides can also be influenced by the presence of a cation, demonstrating cooperative binding. Studies on calix medcraveonline.comarenes have shown that complexation of a potassium cation can enhance the binding of chloride. rsc.org While specific data for calix researchgate.netarene is less common, the principles of cooperative binding are expected to apply.

The recognition of oxoanions is another important area of calix researchgate.netarene chemistry. The design of receptors for these anions often involves the incorporation of hydrogen-bond donor groups. While much of the detailed research has focused on calix medcraveonline.comarenes, the principles are applicable to the larger calix researchgate.netarene framework. For instance, hexaurea-functionalized tripodal receptors have shown strong affinity for sulfate (B86663) over other oxoanions like hydrogen sulfate, dihydrogen phosphate, and nitrate. acs.org The binding of HSO4- within a metallated calix medcraveonline.comarene cavity has been structurally characterized, suggesting that functionalized calix researchgate.netarenes could also be designed for such purposes. acs.org

Calix researchgate.netarenes can also be tailored to recognize organic anions. Cationic pillar researchgate.netarenes have demonstrated a greater ability to bind organic anions like toluenesulfonate (B8598656) and hydroxybenzoate compared to their calix medcraveonline.comarene counterparts. researchgate.nettandfonline.comtandfonline.com This enhanced binding is attributed to a better accommodation of the guest within the cavity and a more favorable separation between the cationic groups of the receptor and its electron-rich aromatic region. researchgate.nettandfonline.comtandfonline.com

Oxoanions (e.g., Phosphate, Sulfate, Nitrate, HSO4-)

Inclusion Complexation of Neutral Molecules

The hydrophobic cavity of calix researchgate.netarene is well-suited for encapsulating a variety of neutral guest molecules. mdpi.com This ability to form inclusion complexes is a fundamental aspect of its supramolecular chemistry. The complexation is typically driven by non-covalent interactions such as van der Waals forces, hydrophobic effects, and π-π stacking.

The size of the calix researchgate.netarene cavity, which is intermediate between that of calix medcraveonline.comarene and calix rsc.orgarene, makes it particularly suitable for encapsulating medium-sized guest molecules. For instance, calix researchgate.netarene derivatives have shown a high affinity for fullerenes like C60, with binding constants in the order of 10^5 M-1 in toluene (B28343). The curved aromatic surface of the calixarene complements the shape of the fullerene guest.

The complexation of neutral molecules can also be influenced by the conformation of the calix researchgate.netarene. The flexibility of the macrocycle allows for allosteric control, where the binding of one molecule can affect the binding of another. For example, the presence of methanol can stabilize a "closed cone" conformation, which in turn enhances the encapsulation of fullerenes.

Fullerene Encapsulation (C60, C70) and Binding Selectivity

The concave, π-rich interior of the calix rsc.orgarene cavity is exceptionally well-suited for encapsulating the convex, π-electron-deficient surfaces of fullerenes, such as C60 and C70. unime.itresearchgate.net This complementary stereoelectronic matching drives the formation of stable host-guest complexes in organic solvents. unime.itresearchgate.net Molecular mechanics calculations and X-ray crystallography have confirmed that the interior of a simple calix rsc.orgarene is complementary to the exterior of the C60 molecule. researchgate.net In contrast, the less symmetric shape of C70 allows for more conformational options within the host's cavity. researchgate.net

The binding affinity is influenced by the solvent; for instance, the association constant for C60 complexation decreases in solvents where C60 has high solubility. researchgate.net To enhance binding, researchers have synthesized more complex host structures, such as covalently linked double-calix rsc.orgarenes. These "molecular tweezers" exhibit extremely high binding abilities for both C60 and C70 in toluene solution. researchgate.netrsc.org Studies show that these double-calix rsc.orgarenes consistently display a higher binding selectivity for C70 over C60. researchgate.net One particular double-calix rsc.orgarene demonstrated a C70/C60 selectivity of 10 in toluene. researchgate.net Similarly, a large megalo-cavitand built from an acridane nankai.edu.cnarene and triptycene (B166850) units also showed a higher affinity for C70 compared to C60 in toluene. rsc.org The formation of these supramolecular structures has been leveraged to direct the synthesis of fullerene-containing polymers and networked arrays. rsc.orgnih.gov

Host MoleculeGuestAssociation Constant (Kₐ) (M⁻¹)SolventSelectivity (C70/C60)Reference
Bis-calix rsc.orgarene (5a)C70HighToluene10 researchgate.net
Bis-calix rsc.orgarene TweezersC60~10,000Toluene- rsc.org
Megalo-cavitand (47)C6065,000Toluene~18.5 rsc.org
Megalo-cavitand (47)C701,200,000Toluene rsc.org

Table 1: Binding data for the encapsulation of fullerenes by various calix rsc.orgarene-based hosts.

Encapsulation of Aliphatic Hydrocarbons and Monoalkyl Benzenes

The cavity of calix rsc.orgarene is also capable of encapsulating other non-polar guests, including linear hydrocarbons and aromatic compounds. Research has shown that p-tert-butylcalix rsc.orgarene can form host-guest complexes with a range of conformationally flexible aliphatic hydrocarbons and monoalkyl benzenes. researchgate.net X-ray diffraction studies have provided detailed insights into the binding modes of these guests. researchgate.net

For monoalkyl benzenes such as ethylbenzene, propylbenzene, butylbenzene, hexylbenzene, and octylbenzene, the host's cavity selectively recognizes and encapsulates the guest's alkyl chain. researchgate.net However, in the case of toluene, which has a much shorter methyl group, the calix rsc.orgarene recognizes the aromatic ring instead. researchgate.net A fascinating structural feature observed in these complexes is that the termini of the encapsulated alkyl chains often adopt unusual, folded conformations to fit within the host cavity. researchgate.net

Guest ClassSpecific Compounds Recognized by p-tert-Butylcalix rsc.orgareneReference
Aliphatic Hydrocarbonshexane, heptane, octane, nonane, decane, undecane, dodecane researchgate.net
Monoalkyl Benzenestoluene, ethylbenzene, propylbenzene, butylbenzene, hexylbenzene, octylbenzene researchgate.net

Table 2: Aliphatic and monoalkyl benzene (B151609) guests encapsulated by p-tert-butylcalix rsc.orgarene.

Molecular Recognition of Other Small Organic Compounds

The versatility of the calix rsc.orgarene scaffold allows for the recognition of a wide variety of other small organic molecules, particularly when the host is functionalized to enhance solubility or introduce specific binding sites. researchgate.net Water-soluble derivatives, such as p-sulfonatocalix rsc.orgarene, are especially notable for their host-guest chemistry in aqueous solutions. osti.govnih.gov

X-ray crystallographic studies have confirmed the encapsulation of pyridine (B92270) N-oxide by p-sulfonatocalix rsc.orgarene, where the guest is held within the cavity via a strong hydrogen bond to a protonated sulfonate group. osti.gov This water-soluble calixarene can also induce the self-assembly of guest molecules; for example, it promotes the formation of vesicle-like nanoparticles when complexed with 1-pyrenemethylaminium or another guest molecule, PMA. nankai.edu.cnnih.gov

Amphiphilic calix rsc.orgarenes, created by attaching hydrophobic alkyl chains, can self-assemble and interact with guests like bola-type α,ω-alkanediyldiammonium ions, with the binding stoichiometry depending on the guest's chain length. nih.govrsc.org Furthermore, the introduction of other functional groups allows for tailored recognition. A calix rsc.orgarene derivative incorporating a crown-5 ether ring at its lower rim has been shown to be selective for cesium ions (Cs⁺). mdpi.com Calix rsc.orgarenes have also been investigated for the enantioselective recognition of chiral guests, a crucial aspect for developing specialized sensors and catalysts.

Self Assembly and Supramolecular Architectures Based on Calix 1 Arene

Principles of Calixmdpi.comarene-Directed Self-Assembly

The self-assembly of calix mdpi.comarenes is governed by a delicate interplay of non-covalent interactions. By strategically modifying the calix mdpi.comarene structure, it is possible to control the aggregation process and form well-defined supramolecular entities.

The rational design of calix mdpi.comarene derivatives is paramount for achieving controlled self-assembly. Introducing specific functional groups at the upper and lower rims dictates the nature and directionality of the interactions that drive the formation of larger structures. For instance, the introduction of hydrophilic and hydrophobic moieties can lead to amphiphilic calix mdpi.comarenes that self-assemble in solution. nankai.edu.cn

Amphiphilic p-sulfonatocalix mdpi.comarenes, which possess a hydrophilic macrocyclic skeleton and hydrophobic alkyl chains, are a prime example of molecular design for controlled aggregation. nankai.edu.cn The amphiphilic nature of these molecules drives their self-assembly into organized structures. nankai.edu.cn Furthermore, modifying the lower rim with bulky groups can enhance the rigidity of the cavity, influencing its binding preferences for guest molecules. nankai.edu.cn

The synthesis of ditopic and tritopic hosts, where multiple calix mdpi.comarene units are covalently linked, allows for the construction of more complex architectures like linear and network polymers. nih.govnih.gov For example, a poly(p-phenyleneethynylene) polymer bearing two calix mdpi.comarene cavities has been synthesized to form polycapsular supramolecular network assemblies with fullerene derivatives. tandfonline.com This demonstrates how the shape, dimension, and directionality of the monomeric units govern the growth of the resulting supramolecular polymers. nih.gov

Hydrophobic and electrostatic interactions are the primary driving forces in the self-assembly of many calix mdpi.comarene-based systems, particularly in aqueous media. nankai.edu.cnrsc.org The hydrophobic cavity of calix mdpi.comarene can encapsulate hydrophobic guest molecules or the hydrophobic portions of other molecules, shielding them from the aqueous environment. nankai.edu.cnnih.gov

Simultaneously, electrostatic interactions between charged groups on the calix mdpi.comarene and oppositely charged guest molecules or other calixarenes play a crucial role. nankai.edu.cnrsc.org For example, negatively charged sulfonate groups on the upper rim of p-sulfonatocalix mdpi.comarenes can form strong electrostatic attractions with positively charged guest molecules. nankai.edu.cn This synergistic effect of hydrophobic and electrostatic interactions leads to the formation of stable host-guest complexes and larger, multi-dimensional supramolecular assemblies. nankai.edu.cnnih.gov In some cases, the electrostatic repulsion between charged head groups of guest molecules is overcome by the strong attraction to the multi-charged calixarene (B151959), facilitating the formation of larger aggregates. nankai.edu.cn

The interplay of these forces can be finely tuned. For instance, in the interaction between an amphiphilic anionic p-tert-butylcalix mdpi.comarene and bola-type dications, both endo-cavity inclusion and electrostatic interactions contribute to the formation of different types of supramolecular assemblies. rsc.org

Molecular Design for Controlled Aggregation

Formation of Supramolecular Polymers and Networks

The principles of self-assembly have been harnessed to construct sophisticated supramolecular polymers and networks based on calix mdpi.comarene units. These materials are held together by reversible non-covalent interactions, offering unique properties such as responsiveness to external stimuli and self-healing capabilities. nankai.edu.cn

Host-guest chemistry is a powerful tool for the construction of supramolecular polymers using calix mdpi.comarenes. nankai.edu.cn By designing ditopic or tritopic calix mdpi.comarene hosts and complementary guest molecules, it is possible to create linear and network polymers. nih.govnih.gov

A notable example involves the use of a biscalix mdpi.comarene host and a dumbbell-shaped fullerene (C60) guest. nih.govnih.gov The strong interaction between the calix mdpi.comarene cavity and the fullerene leads to the formation of a linear supramolecular polymer. nih.gov Similarly, a homotritopic calix mdpi.comarene host can generate a supramolecular network with the same dumbbell-shaped fullerene, resulting in honeycomb-like sheet structures. nih.gov

Another approach involves a poly(p-phenyleneethynylene) polymer (PC mdpi.com) with two calix mdpi.comarene cavities that can form supramolecular polymer networks with a complementary 1,10-decanediyldiammonium guest. acs.orgacs.org The formation of these networks is dependent on the host-to-guest molar ratio, leading to different types of assemblies. acs.org

HostGuestResulting ArchitectureReference
Biscalix mdpi.comareneDumbbell-shaped C60Linear supramolecular polymer nih.govnih.gov
Homotritopic calix mdpi.comareneDumbbell-shaped C60Supramolecular network (honeycomb sheets) nih.gov
Poly(p-phenyleneethynylene)-biscalix mdpi.comarene (PC mdpi.com)1,10-decanediyldiammoniumSupramolecular polymer network acs.orgacs.org
Ditopic bis(p-sulfonatocalix mdpi.comarene)Tetracationic porphyrin2D network supramolecular polymer nankai.edu.cn
Ditopic bis(p-sulfonatocalix mdpi.comarene)Dicationic porphyrin1D linear supramolecular polymer nankai.edu.cn

Self-sorting is a phenomenon in supramolecular chemistry where components in a mixture selectively recognize and assemble with their ideal partners, leading to the formation of discrete and well-defined superstructures. This principle has been applied to calix mdpi.comarene-based supramolecular polymerization to create complex, sequence-controlled polymers.

A significant demonstration of self-sorting involves the use of chiral calix mdpi.comarene hosts and a dumbbell-shaped fullerene guest. rsc.orgresearchgate.net In a solution containing a racemic mixture of the calix mdpi.comarene host, the (S)- and (R)-enantiomers preferentially form homomeric complexes with the fullerene guest. rsc.orgresearchgate.net This narcissistic self-sorting leads to the formation of separate right-handed and left-handed helical supramolecular fullerene polymers. nih.govresearchgate.net This finding highlights the potential for achieving controlled and complex supramolecular polymerization. rsc.orgresearchgate.net

Furthermore, heteroditopic monomers have been employed to create a sequence-controlled supramolecular terpolymer through the self-sorting behavior of biscalix mdpi.comarene–C60 and other host-guest interactions. amazonaws.com

Linear and Network Supramolecular Polymers via Host-Guest Interactions

Construction of Molecular Capsules and Vesicles

The self-assembly properties of calix mdpi.comarenes also extend to the formation of enclosed structures like molecular capsules and vesicles. These structures have potential applications in encapsulation, transport, and controlled release. nih.gov

p-Phosphonic acid calix mdpi.comarene has been shown to form dimeric molecular capsules in water. rsc.orgresearchgate.net These capsules are capable of encapsulating guest molecules. rsc.org In a different approach, the self-assembly of calix mdpi.comarene derivatives in the presence of silver ions can lead to the formation of dimeric capsules that can further crystallize into three-dimensional architectures. mdpi.com

Vesicles, which are larger, bilayered structures, can also be formed from calix mdpi.comarene derivatives. A supramolecular binary vesicle was constructed from p-sulfonatocalix mdpi.comarene (SC5A) and 1-pyrenemethylaminium (PMA). nankai.edu.cn Interestingly, while PMA alone does not form organized assemblies, its complexation with SC5A induces the formation of vesicle-like nanoparticles. nankai.edu.cn These vesicles exhibit thermal reversibility, making them promising for cargo delivery systems. nankai.edu.cn

Calix mdpi.comarene DerivativeAssembly PartnerResulting StructureKey FeatureReference
p-Phosphonic acid calix mdpi.comareneSelf-assembles (dimer)Molecular capsuleWater-soluble, can be loaded with guests rsc.orgresearchgate.net
Calix mdpi.comarene derivativeSilver ionsDimeric capsuleCan crystallize into 3D architecture mdpi.com
p-Sulfonatocalix mdpi.comarene (SC5A)1-Pyrenemethylaminium (PMA)Supramolecular binary vesicleThermally reversible nankai.edu.cn

Self-Assembled Nanocapsules for Encapsulation

Calix researchgate.netarenes are adept at forming self-assembled nanocapsules capable of encapsulating guest molecules. This process is often driven by host-guest interactions, where the calixarene cavity provides a suitable environment for a guest, leading to the formation of a capsular complex. researchgate.net

A prominent example is the encapsulation of fullerenes, such as C60. Research has shown that calix researchgate.netarenes can form crystalline supramolecular complexes with C60. researchgate.net In some instances, a 2:1 complex is formed where two calix researchgate.netarene molecules create a capsule around a single fullerene molecule. researchgate.net The formation of these capsules can also be facilitated by other non-covalent forces, such as salt bridges, which can hold the calixarene units together. nankai.edu.cn These nanostructures are crucial for enhancing the stability and functionality of the encapsulated molecules.

Table 1: Research Findings on Calix researchgate.netarene Nanocapsules

Calix researchgate.netarene Derivative Guest Molecule Complex Ratio (Host:Guest) Key Finding
Calix researchgate.netarene C60 Fullerene 2:1 and 1:1 Formation of crystalline supramolecular complexes and capsular structures. researchgate.net

Supramolecular Binary Vesicle Formation

Calixarenes can induce the aggregation of guest molecules to form organized assemblies, a principle known as calixarene-induced aggregation (CIA). acs.org This has been harnessed to construct supramolecular binary vesicles, which are of interest as potential drug delivery vehicles. nankai.edu.cnrhhz.net

A notable example involves the use of water-soluble p-sulfonatocalix researchgate.netarene (SC5A). acs.org Researchers constructed a supramolecular binary vesicle from SC5A and 1-pyrenemethylaminium (PMA). acs.orgacs.org While PMA alone does not form organized assemblies, its complexation with SC5A leads to the formation of vesicle-like nanoparticles. acs.org The critical aggregation concentration (CAC) of PMA was significantly lowered in the presence of the calixarene. acs.org These vesicles exhibit responsiveness to stimuli, such as temperature, which can trigger the release of encapsulated cargo, demonstrating their potential in controlled release systems. acs.orgacs.org The bilayer membrane of these vesicles is approximately 3 nm thick, consistent with a unilamellar structure composed of the SC5A-PMA complex. rhhz.net

Calixresearchgate.netarene in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The functionalizable nature of the calix researchgate.netarene scaffold allows for its incorporation into larger, extended structures like coordination polymers and metal-organic frameworks (MOFs). These materials are built by linking organic molecules with metal ions.

Derivatives such as p-sulfonated calix researchgate.netarene have been shown to form multicomponent complexes with metal ions. For instance, it can assemble with aquated Gadolinium(III) ions, where the calixarenes arrange in bilayers. researchgate.net These layers are linked through the sulfonate groups via secondary coordination sphere interactions with the metal ions, creating a coordination network. researchgate.netrsc.org

Furthermore, calix researchgate.netarene units can be covalently integrated into polymer backbones. osti.gov Research has demonstrated the synthesis of polymers where bis-calix researchgate.netarene units are part of the conjugated polymeric chain. osti.gov These supramolecular polymers can be designed to form linear or network structures through the complexation of specific guest molecules, such as dumbbell-shaped fullerenes, between the calixarene hosts. researchgate.net

Surface Immobilization and Film Formation

Calix researchgate.netarenes can be immobilized onto surfaces to create functional thin films and modify the properties of nanomaterials.

Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique allows for the creation of highly organized ultrathin films by transferring a monolayer of molecules from an air-water interface onto a solid substrate. researchgate.net Calix researchgate.netarene-based surfactants have been specifically studied for this purpose.

In a comparative study, a homologous series of surfactants based on calix acs.orgarene, calix researchgate.netarene, and calix rhhz.netarene were synthesized and their ability to form LB films was evaluated. osti.govmdpi.com It was found that as the size of the calixarene macrocycle increased from four to six repeating units, the ability to undergo ionic crosslinking with a polyanion at the air-water interface also increased. mdpi.com Interestingly, the thickness of the resulting "glued" LB bilayers decreased with increasing calixarene size. osti.govmdpi.com These findings highlight how the specific size of the calix researchgate.netarene ring influences the packing and structural properties of the resulting thin films. osti.gov

Table 2: Properties of Langmuir-Blodgett Films from Calix[n]arene Surfactants

Calixarene Size Ionic Crosslinking Ability Glued LB Bilayer Thickness Permeation Selectivity
Calix acs.orgarene Lower Thicker Lower
Calix researchgate.netarene Intermediate Intermediate Intermediate
Calix rhhz.netarene Higher Thinner Higher

Source: Data compiled from findings in references osti.govmdpi.com.

Functionalization of Nanoparticles (e.g., Silver Nanoparticles)

Calixarenes serve as highly effective stabilizing agents for the synthesis of nanoparticles (NPs), particularly silver nanoparticles (AgNPs). researchgate.netnih.gov The calixarene molecule can be anchored to the nanoparticle surface, preventing aggregation and controlling particle size during synthesis. nih.gov The functionalization of AgNPs with calixarenes can impart high selectivity towards various substrates, making them useful in sensor applications. nih.gov

While many specific examples involve calix acs.orgarenes acs.orgfrontiersin.org, the principles are broadly applicable across the calixarene family. The three-dimensional structure of the calixarene acts as a versatile platform that can be modified to tune the surface properties of the nanoparticles. researchgate.net This functionalization allows for the creation of hybrid materials that combine the unique properties of the nanoparticle core with the molecular recognition capabilities of the calixarene host.

Advanced Applications of Calix 1 Arene Derivatives

Calixeurekaselect.comarene in Sensing Technologies

The unique molecular recognition capabilities of calix eurekaselect.comarenes have positioned them as highly effective components in the development of advanced sensing technologies. Their ability to be functionalized allows for the creation of sensors with high selectivity and sensitivity for a variety of analytes.

Optical Sensors (Luminescent, Colorimetric, Fluorescent Probes)

Calix eurekaselect.comarene derivatives have been successfully engineered into optical sensors that signal the presence of specific analytes through changes in their light-emitting or absorbing properties. These sensors are designed by attaching chromophores or fluorophores to the calixarene (B151959) scaffold. tudublin.ie

A notable example is a luminescent calix eurekaselect.comarene functionalized with a dansyl chromophore, which has been used for the recognition of biogenic amines like cadaverine (B124047) and spermidine. eurekaselect.com The binding of these amines, which contain a linear alkylammonium unit, to the calix eurekaselect.comarene cavity induces a change in the fluorescence of the dansyl group, allowing for their detection. eurekaselect.com Fluorescence spectroscopy studies have shown a higher affinity for biogenic amines where the terminal ammonium (B1175870) group can form additional stabilizing interactions with the dansyl moiety. eurekaselect.com

Another application involves the use of a 5-pyrenoylamido-calix eurekaselect.comarene for the sensing of linear alkylammonium ions. researchgate.net This system demonstrates significant recognition properties, enabling the detection of n-dodecylammonium ions at parts-per-million (ppm) levels through changes in luminescence. researchgate.net Furthermore, chiral calix eurekaselect.comarenes, when complexed with copper (II) ions, have been shown to selectively recognize D-(+)-gluconic acid δ-lactone among various carbohydrates via fluorescence titration. researchgate.net

Research has also explored the use of calix eurekaselect.comarenes in creating fullerene sensors, demonstrating highly sensitive detection of C60 and C70. rsc.org The interaction between the calix eurekaselect.comarene cavity and the fullerenes leads to a detectable signal, showcasing the versatility of these macrocycles in sensing non-ionic and large molecular guests.

Below is a table summarizing key research findings on calix eurekaselect.comarene-based optical sensors:

Calix eurekaselect.comarene DerivativeTarget Analyte(s)Sensing PrincipleKey Finding
Dansyl-functionalized calix eurekaselect.comareneBiogenic amines (cadaverine, spermidine)FluorescenceHigher affinity for amines with terminal ammonium groups. eurekaselect.com
5-Pyrenoylamido-calix eurekaselect.comareneLinear alkylammonium ionsLuminescenceDetection of n-dodecylammonium ions at ppm levels. researchgate.net
Chiral calix eurekaselect.comarene-Cu(II) complexD-(+)-gluconic acid δ-lactoneFluorescence TitrationSelective recognition among various carbohydrates. researchgate.net
Calix eurekaselect.comareneFullerenes (C60, C70)Not specifiedHighly sensitive detection of fullerenes. rsc.org

Electrochemical Sensors (Potentiometric, Voltammetric, Ion-Selective Electrodes)

The ability of calix eurekaselect.comarenes to selectively bind ions makes them excellent candidates for ionophores in electrochemical sensors. semanticscholar.org These sensors, particularly ion-selective electrodes (ISEs), utilize a membrane doped with the calixarene derivative to generate a potential difference that is proportional to the concentration of a specific ion. semanticscholar.orgacs.org

Penta-O-alkylated p-tert-butylcalix eurekaselect.comarenes have been studied as ionophores in liquid membrane ISEs for the detection of n-butylammonium ions. acs.org These sensors demonstrated high selectivity for the linear n-butylammonium isomer over its branched counterparts (iso-, sec-, and tert-butylammonium). acs.org The highest selectivity and lowest detection limits (3 x 10⁻⁶ M) were achieved with a calix eurekaselect.comarene bearing long alkyl chains at the lower rim, which creates a well-preorganized hydrophobic cavity. acs.org

The performance of these ISEs can be influenced by the presence of other ions. For instance, calix eurekaselect.comarenes with carbonyl or ethereal oxygen moieties at the lower rim showed reduced selectivity for n-butylammonium in the presence of sodium ions. acs.org This is attributed to the competing interaction of sodium ions with the ionophore. acs.org

The following table details research findings on calix eurekaselect.comarene-based electrochemical sensors:

Calix eurekaselect.comarene DerivativeSensor TypeTarget AnalyteKey Finding
Penta-O-alkylated p-tert-butylcalix eurekaselect.comarenesIon-Selective Electrode (ISE)n-butylammonium ionHigh selectivity for linear over branched isomers; detection limit of 3 x 10⁻⁶ M. acs.org
p-tert-butylcalix eurekaselect.comarene penta-tert-butyl ketoneNot specifiedSodium ionForms a stable complex with sodium, indicating potential for sodium sensing. acs.org
Ethylester p-tert-butyl calix eurekaselect.comareneIon-Selective Electrode (ISE)Potassium ionInvestigated for potassium sensing, but showed varying selectivity and stability. dcu.ie

Biosensors for Biomolecules and Pathogens

The application of calix eurekaselect.comarenes extends to the development of biosensors for detecting biologically significant molecules and pathogens. These biosensors leverage the specific host-guest interactions between the calixarene and the target biomolecule.

Guanidinium-modified calix eurekaselect.comarene (GC5A) has been employed in an indicator displacement assay (IDA) for the fluorescent "switch-on" sensing of bisphosphonates, a class of drugs used for treating skeletal diseases. beilstein-journals.org The strong binding of bisphosphonates to the GC5A displaces a fluorescent indicator, leading to a detectable fluorescence signal. beilstein-journals.org This method allows for the highly sensitive and label-free detection of bisphosphonates in buffer solutions and even in artificial urine. beilstein-journals.org

Furthermore, calix eurekaselect.comarenes have been investigated for their potential in recognizing biogenic amines, which can be indicators of food spoilage or disease. eurekaselect.comresearchgate.net A luminescent dansyl-calix eurekaselect.comarene has shown the ability to bind to biogenic amines with linear alkylammonium structures, such as cadaverine and spermidine, offering a basis for their detection. eurekaselect.com

The table below highlights research on calix eurekaselect.comarene-based biosensors:

Calix eurekaselect.comarene DerivativeTarget AnalyteSensing MethodKey Finding
Guanidinium-modified calix eurekaselect.comarene (GC5A)BisphosphonatesIndicator Displacement Assay (IDA)Highly sensitive and label-free "switch-on" fluorescence detection. beilstein-journals.org
Dansyl-calix eurekaselect.comareneBiogenic aminesLuminescenceRecognition of linear alkylammonium-containing biogenic amines. eurekaselect.com

Environmental Monitoring Applications

Calix eurekaselect.comarenes are also being explored for their use in monitoring environmental pollutants. Their ability to form complexes with various ions and small organic molecules makes them suitable for developing sensors for environmental applications. While the search results highlight the potential of calixarenes in general for environmental monitoring, specific examples focusing solely on calix eurekaselect.comarene are limited in the provided context. However, the principles of ion and molecule recognition demonstrated in other applications are directly transferable to the detection of environmental contaminants.

Biomedical and Biological Applications

The unique structural and chemical properties of calix eurekaselect.comarenes make them promising candidates for various biomedical and biological applications, particularly in the field of drug delivery.

Drug Delivery Systems (e.g., enhancing solubility and bioavailability)

Calix eurekaselect.comarenes possess a hydrophobic cavity that can encapsulate drug molecules, a process known as host-guest complexation. mdpi.com This encapsulation can significantly enhance the aqueous solubility and, consequently, the bioavailability of poorly soluble drugs. amazonaws.com The ability to modify the upper and lower rims of the calixarene allows for the fine-tuning of its properties to interact specifically with certain drugs.

Water-soluble calixarenes, such as p-sulfonatocalix eurekaselect.comarene, provide both a hydrophobic cavity to host the drug and hydrophilic groups (sulfonate) to ensure water solubility. nankai.edu.cn This dual characteristic makes them effective carriers for hydrophobic drugs. For instance, the complexation of drugs with p-sulfonatocalix eurekaselect.comarene has been shown to form vesicle-like nanoparticles, which can act as a potential cargo delivery system. nankai.edu.cn

Amphiphilic calix eurekaselect.comarenes, which have a hydrophilic macrocyclic head and hydrophobic alkyl chains, can co-assemble with amphiphilic drugs to form nanostructures for drug delivery. nankai.edu.cn This strategy offers a platform for creating multi-functional drug delivery systems. nankai.edu.cn

The following table summarizes research findings on the use of calix eurekaselect.comarene in drug delivery:

Calix eurekaselect.comarene DerivativeApplicationMechanismKey Finding
p-Sulfonatocalix eurekaselect.comareneDrug DeliveryHost-guest complexation, nanoparticle formationForms vesicle-like nanoparticles with guest molecules, potential for cargo delivery. nankai.edu.cn
Amphiphilic calix eurekaselect.comareneDrug DeliveryCo-assembly with amphiphilic drugsForms co-assembly nanostructures for drug delivery. nankai.edu.cn
Guanidinium-calix eurekaselect.comarene pentadodecyl etherDrug DeliveryEncapsulation of photosensitizersForms a nanocarrier that can encapsulate and release photosensitizers. nih.gov

Antimicrobial Activity and Mechanisms (e.g., Bacteriostatic Effects, Membrane Disruption)

Calixarene derivatives have emerged as promising antimicrobial agents, with their activity attributed to their unique molecular structures which can differ from existing antibiotics, potentially circumventing cross-resistance. researchgate.net Their mechanisms of action often involve disrupting bacterial membranes or interfering with essential cellular processes.

Bacteriostatic Effects:

Certain calix researchgate.netarene derivatives exhibit significant bacteriostatic effects, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, sulfonated calix researchgate.netarenes have been investigated for their ability to halt the proliferation of bacteria such as Escherichia coli and Staphylococcus aureus. The introduction of specific functional groups, such as azo moieties, can further enhance this activity. frontiersin.org Studies have shown that the conformation of the calixarene molecule and the spatial arrangement of its substituents significantly influence its antibacterial efficacy. researchgate.net

Membrane Disruption:

A primary mechanism of antimicrobial action for many calixarene derivatives is the disruption of the bacterial cell membrane. nih.gov The amphiphilic nature of some of these molecules, possessing both hydrophobic and hydrophilic regions, allows them to interact with and penetrate the lipid bilayer of bacterial membranes. encyclopedia.pubnih.gov This interaction can lead to a loss of membrane integrity, causing leakage of cellular contents and ultimately, cell death. nih.gov Cationic calix orientjchem.orgarene derivatives, for example, have been designed to mimic antimicrobial peptides by interacting with the negatively charged bacterial membranes through electrostatic forces, leading to membrane disruption. frontiersin.org This targeted action on the bacterial membrane contributes to their potent antibacterial effects and a reduced likelihood of developing bacterial resistance. nih.gov

Anticancer Activity (e.g., Cytotoxicity, Proliferation Inhibition, Enhancement of Efficacy)

The unique structural features of calixarenes make them promising candidates in oncology, both as standalone therapeutic agents and as carriers for existing anticancer drugs. mdpi.comnih.govresearchgate.net Their ability to be functionalized allows for the creation of derivatives with enhanced cytotoxicity and selectivity towards cancer cells. researchgate.netresearchgate.net

Cytotoxicity and Proliferation Inhibition:

Numerous studies have demonstrated the cytotoxic effects of calixarene derivatives against various cancer cell lines. For example, certain derivatives have shown significant activity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cells, with some compounds exhibiting IC50 values in the low micromolar range. Dihomooxacalixarene amide derivatives have also displayed potent anticancer activity, with IC50 values ranging from 0.6 to 20.1 μM against different cancer cell lines. The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. orientjchem.org For instance, some calix orientjchem.orgarene polyhydroxyamine derivatives have been shown to induce cell cycle arrest in the G0/G1 phase in human ovarian carcinoma cells (SKOV3), indicating an inhibition of DNA synthesis. researchgate.net

Enhancement of Efficacy:

Beyond their intrinsic anticancer properties, calixarenes can enhance the effectiveness of conventional chemotherapy drugs. orientjchem.org Their cavity-like structure allows them to encapsulate drug molecules, forming inclusion complexes. nih.gov This encapsulation can improve the bioavailability and solubility of the anticancer drugs, potentially reducing side effects and increasing their affinity for the target tumor cells. mdpi.com For example, a calixarene complex with platinum(II) has demonstrated superior efficacy against non-small cell lung cancer compared to the conventional drug carboplatin. By acting as drug delivery systems, calixarenes can facilitate the controlled release of chemotherapeutic agents, which could lead to more targeted and effective cancer treatments. nih.gov

Antioxidant Properties

Calix researchgate.netarene derivatives have demonstrated notable antioxidant properties, primarily due to the presence of phenolic hydroxyl groups within their structure, which can effectively scavenge free radicals. nih.govnih.gov This inherent antioxidant capacity makes them promising candidates for mitigating oxidative stress-related conditions.

Research has shown that certain calix researchgate.netarene derivatives can reduce oxidative stress by inhibiting reactive oxygen species (ROS). The antioxidant activity is significantly influenced by the number and arrangement of these hydroxyl groups. researchgate.net For instance, studies on calix orientjchem.orgresorcinarene derivatives, which are structurally related to calix researchgate.netarenes, have shown potent antioxidant activity, in some cases stronger than that of vitamin C. atlantis-press.com The supramolecular structure of these compounds contributes to their ability to modulate free radical reactions. atlantis-press.com

Furthermore, the antioxidant efficacy of calix researchgate.netarenes can be enhanced by linking them with nanoparticles, such as silver nanoparticles, or by introducing specific functional groups like sulfonates. nih.gov The synergistic effect between the calixarene scaffold and these modifications can lead to potent antioxidant agents with potential therapeutic applications in diseases associated with oxidative damage. nih.govnih.gov

Molecular Probes for Bioimaging and Diagnostics

The unique host-guest properties and the ease of functionalization of calix researchgate.netarenes make them excellent platforms for the development of molecular probes for bioimaging and diagnostics. researchgate.net By incorporating chromophore or fluorophore groups into the calixarene structure, scientists can create sensors capable of detecting specific ions or molecules.

For example, functionalization with fluorescent moieties like L-proline can lead to derivatives that exhibit changes in their fluorescence upon binding to target analytes, allowing for their detection and quantification. researchgate.net These fluorescent probes can be used in various biological applications, including the imaging of cancer cells. orientjchem.org The ability of calixarenes to form stable complexes with guest molecules is central to their function as probes. This interaction can trigger a measurable signal, such as a change in fluorescence intensity, which can be correlated to the concentration of the target species. The versatility of calixarene chemistry allows for the design of highly selective and sensitive probes for a wide range of diagnostic applications.

Application in Enzymatic Assays and Modulation of Biological Processes

Calix researchgate.netarene derivatives have found significant applications in the realm of enzymology, acting as both inhibitors and modulators of enzymatic activity. dovepress.com Their ability to interact with proteins and nucleic acids allows them to influence various biological processes. researchgate.net

Several calixarene derivatives have been identified as potent enzyme inhibitors. dovepress.com For instance, calix orientjchem.orgarenes functionalized with phosphonic acid residues have been shown to be active inhibitors of phosphatases like alkaline phosphatase and protein tyrosine phosphatase 1B. dovepress.comnih.govrsc.org The inhibitory mechanism often involves the calixarene derivative competing with the natural substrate for the enzyme's active site. nih.gov Molecular docking studies have been employed to understand the binding modes of these inhibitors within the enzyme's active site. nih.gov

Furthermore, calixarenes can modulate biological pathways by interacting with key proteins. For example, certain derivatives can interrupt the interaction between platelet-derived growth factor (PDGF) and its receptor, thereby inhibiting angiogenesis, a critical process in tumor growth. dovepress.com The ability to functionalize calixarenes with specific groups, such as basic amino acids, has led to the development of selective inhibitors for enzymes like human tryptase. rsc.org

Treatment of Toxin Poisoning (e.g., Viologen)

A notable application of water-soluble calix researchgate.netarenes, particularly p-sulfonatocalix researchgate.netarene, is in the treatment of poisoning by toxins such as viologens, a class of herbicides including paraquat (B189505) and diquat. nankai.edu.cnnankai.edu.cnacs.org These herbicides are highly toxic to humans. nankai.edu.cnnankai.edu.cn

The therapeutic strategy is based on the principles of host-guest chemistry, where the calixarene acts as a host molecule, encapsulating the toxic viologen guest molecule. nankai.edu.cnacs.org This encapsulation forms a stable, non-covalent complex, effectively neutralizing the toxicity of the viologen. nankai.edu.cnnankai.edu.cn Studies have shown that p-sulfonatocalix researchgate.netarene can form highly stable complexes with viologens. nankai.edu.cnresearchgate.net This binding is so effective that it can shift the reduction potential of the viologens to more negative values, which is a key aspect of their toxic mechanism. nankai.edu.cnacs.org

In vivo studies in mice have demonstrated that the administration of p-sulfonatocalix[n]arenes significantly reduces the mortality rate in viologen-poisoned subjects, offering protection to vital organs like the lungs and liver. nankai.edu.cnacs.org These findings suggest that water-soluble calix researchgate.netarenes hold significant potential for the clinical treatment of viologen poisoning. nankai.edu.cnacs.org

Catalysis and Enzyme Mimicry

The unique structural characteristics of calix researchgate.netarenes, including their defined cavities and modifiable rims, make them highly effective in the fields of catalysis and enzyme mimicry. researchgate.net They can act as organocatalysts themselves or serve as scaffolds for metal complexes, creating versatile catalytic systems. researchgate.networktribe.com

As organocatalysts, p-sulfonic acid calix[n]arenes have proven to be efficient in various organic reactions, such as Biginelli, Hantzsch, and Mannich-type reactions. conicet.gov.ar Their use promotes environmentally friendly procedures due to their reusability and the often mild reaction conditions required. conicet.gov.ar

In the realm of metallocatalysis, calix researchgate.netarenes serve as robust ligands for a wide range of metal ions. worktribe.com The resulting metallocalix[n]arenes have demonstrated significant catalytic activity in reactions like olefin polymerization, epoxidation, and ring-opening polymerization of cyclic esters. worktribe.com The calixarene ligand can influence the stereochemistry of the reaction and stabilize catalytic intermediates.

Furthermore, the well-defined cavity of calix researchgate.netarenes allows them to function as enzyme mimics. By introducing specific functional groups that mimic the active sites of enzymes, researchers can create artificial enzymes that catalyze reactions with high selectivity and efficiency. This approach holds great promise for developing novel catalysts for a variety of chemical transformations.

Data Tables

Table 1: Anticancer Activity of Selected Calixarene Derivatives

Compound/DerivativeCancer Cell LineActivity/IC50 ValueReference
Dihomooxacalixarene amidesVarious0.6 - 20.1 μM
Calix orientjchem.orgarene polyhydroxyamineSKOV3 (ovarian)Induces G0/G1 cell cycle arrest researchgate.net
L-proline calix orientjchem.orgareneDLD-1 (colon), HEPG2 (liver)IC50 = 29.25 and 64.65 μM nih.gov
Tetra-platinum(II) calix orientjchem.orgareneHepG2, MCF7, A549More cytotoxic than carboplatin nih.gov

Polymerization Catalysis

Calix rsc.orgarene derivatives have emerged as effective scaffolds for the development of catalysts, particularly in the field of polymerization. By functionalizing the upper or lower rims of the calix rsc.orgarene, it is possible to create a pre-organized ligand environment for a metal center, leading to catalysts with unique activities and selectivities.

One of the most significant applications is in the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polymers like polylactide (PLA). acs.org Metal complexes of calixarenes, often referred to as metallocalixarenes, are central to this application. Research has shown that titanium or zinc complexes incorporating calix rsc.orgarene ligands can effectively catalyze the ROP of lactides. The calixarene acts as a bulky, supporting ligand that modulates the steric and electronic properties of the metal's active site, thereby influencing the polymerization process. For instance, lead-calixarene complexes have been investigated for the ROP of various cyclic esters, demonstrating that the calixarene framework plays a crucial role in catalyst performance. rsc.org

Beyond ROP, calix rsc.orgarene derivatives are utilized in constructing supramolecular polymers. Researchers have synthesized ditopic and tritopic calix rsc.orgarene hosts that can bind to fullerene moieties at the ends of polymethyl methacrylate (B99206) (PMMA) chains. This host-guest interaction induces a transformation in the polymer's shape, leading to the formation of long-chain or star-shaped supramolecular structures in solution. acs.org In a different approach, hybrid structures combining pillar[n]arenes and calix[m]arenes have been shown to catalyze the oxidative polymerization of aniline, indicating the potential for creating novel conductive polymers. rsc.org

The catalytic performance in these systems is often dependent on the specific metal center, the conformation of the calixarene, and the nature of the substituents on the macrocycle.

Table 1: Examples of Calix rsc.orgarene in Polymerization
Calixarene System Polymerization Type Monomer / Substrate Key Finding Reference
Titanium/Zinc-Calix rsc.orgarene ComplexesRing-Opening Polymerization (ROP)LactidesCalix rsc.orgarene ligands enable catalytic activity for the synthesis of polylactide.
Lead-Calixarene ComplexesRing-Opening Polymerization (ROP)ε-caprolactone, δ-valerolactone, rac-lactideThe calixarene framework is crucial for catalytic performance in cyclic ester polymerization. rsc.org
Ditopic/Tritopic Calix rsc.orgarene HostsSupramolecular PolymerizationFullerene-terminated PMMAHost-guest complexation induces polymer shape transformation into long-chain or star-shaped structures. acs.org
Pillar[n]arene-Calix[m]arene HybridsOxidative PolymerizationAnilineHybrid macrocycles can serve as catalysts for producing conductive polymers. rsc.org

Facilitation of Chemical Reactions by Stabilizing Transition States or Intermediates

A fundamental concept in catalysis is the stabilization of the transition state of a reaction, which lowers the activation energy and accelerates the reaction rate. The well-defined, semi-rigid cavity of calix rsc.orgarene makes it an ideal host molecule for encapsulating guests and stabilizing reactive intermediates or transition states through non-covalent interactions. This mechanism mimics the active sites of enzymes.

Calixarenes can accelerate reactions occurring within their cavity through a combination of local concentration effects and polar stabilization of the transition state. wikipedia.org While many examples exist for calix rsc.orgarenes, the principles extend to their five-membered counterparts. For instance, a resorcin rsc.orgarene cavitand was found to increase the rate of a Menshutkin reaction by a factor of 1600. wikipedia.org

Research into calix rsc.orgarenes has focused on creating deep cavitand receptors designed for specific molecular recognition tasks. rsc.org Scientists have developed a conformationally flexible deep cavitand receptor based on a calix rsc.orgarene scaffold. This receptor is stabilized by a cooperative network of hydrogen bonds along its upper rim, creating a well-defined cavity. rsc.orgresearchgate.net Such a structure is capable of binding guests like coronene (B32277) with high selectivity. rsc.org By creating a confined, isolated microenvironment, these receptors can stabilize guest molecules in specific orientations. This pre-organization is a key step toward stabilizing a reaction's transition state. The ability to isolate reactive intermediates has been demonstrated in similar systems, where synthetic receptors allow for the direct observation of otherwise labile species, such as hemiaminals, at ambient temperatures. researchgate.net The calix rsc.orgarene-based cavitand, with its inherent flexibility and larger cavity compared to calix rsc.orgarene analogues, offers enhanced "induced fit" capabilities, allowing it to adapt to the shape of a guest molecule, a crucial feature for stabilizing the specific geometry of a transition state. rsc.orgresearchgate.net

Advanced Materials Science

The structural features of calix rsc.orgarene—its defined cavity, potential for functionalization, and ability to self-assemble—make it a valuable building block in materials science for creating nanocomposites, liquid crystals, and specialized membranes.

Calixrsc.orgarene-Functionalized Graphene Nanocomposites

Graphene, a single layer of carbon atoms, possesses extraordinary electronic and mechanical properties, but its tendency to aggregate and its poor solubility limit its applications. Functionalizing the surface of graphene with other molecules, such as calixarenes, can overcome these limitations and create hybrid materials with synergistic properties. mdpi.comfrontiersin.org Calix[n]arenes and pillar[n]arenes are ideal surface modifiers due to their rigid structure, tunable cavities, and rich host-guest chemistry. frontiersin.org

The functionalization can be achieved through two main approaches:

Non-covalent functionalization : This method relies on π-π stacking interactions between the aromatic rings of the calixarene and the basal plane of graphene. frontiersin.org For example, water-soluble p-sulfonated calix[n]arenes can be effectively loaded onto the surface of reduced graphene oxide (rGO), improving its dispersion and stability in aqueous solutions. nih.gov

Covalent functionalization : This involves creating chemical bonds between the calixarene and functional groups on graphene oxide (GO) or rGO.

Pillar rsc.orgarene, a structural analogue of calix rsc.orgarene, has been used to create functionalized graphene nanocomposites. For instance, an amphiphilic pillar rsc.orgarene has been synthesized and attached to reduced graphene oxide for use as a fluorescent sensing platform. researchgate.net Similarly, hydrazino-pillar rsc.orgarene modified graphene has been developed as a "turn-on" fluorescent probe for detecting paraquat in biological systems. scilit.com These examples highlight a key application of such nanocomposites: the development of highly sensitive and selective chemical sensors and biosensors. The calixarene or pillararene unit provides a recognition site (the cavity), while the graphene provides a large surface area and unique electronic properties for signal transduction. frontiersin.orgnih.gov

Supramolecular Liquid Crystals

Liquid crystals (LCs) are materials that exhibit phases intermediate between a crystalline solid and an isotropic liquid. Incorporating a calixarene core into the structure of a mesogen (a molecule that forms liquid crystals) can lead to materials with highly organized columnar or smectic phases. The calixarene acts as a bulky, often bowl-shaped, scaffold to which calamitic (rod-like) or discotic mesogenic units are attached. researchgate.netunizar.es

The liquid crystalline behavior of calixarene derivatives is highly dependent on several structural factors:

Conformation of the Calixarene Core : A stable cone conformation is often crucial for the formation of a mesophase. Derivatives of calix rsc.orgarene and a gallic-calix rsc.orgarene derivative with a stable cone conformation exhibit liquid crystalline properties, whereas a related gallic-calix nih.govarene derivative with no stable conformation does not show a mesophase. researchgate.net This indicates that the pre-organized shape of the macrocycle plays a vital role.

Nature and Number of Appended Chains : The length and type of flexible alkyl chains attached to the calixarene rim significantly influence the thermal stability and range of the mesophase. nih.gov

Symmetry of the Core : The 5-fold symmetry of the pillar rsc.orgarene core has been shown to have a dramatic influence on mesomorphic properties. When mesogenic units are attached to a pillar rsc.orgarene, a broad, stable enantiotropic mesophase is often observed, whereas the individual mesogenic unit might only show a less stable monotropic phase. researchgate.netrsc.org

While many studies have focused on calix rsc.orgarenes, these principles guide the design of calix rsc.orgarene-based liquid crystals. For example, derivatives of resorcin rsc.orgarene, which can also adopt a bowl-like shape, have been shown to form nematic mesophases over broad temperature ranges. researchgate.net The self-assembly of these molecules typically leads to columnar structures where the calixarene cores stack on top of one another, creating one-dimensional channels. nih.gov

Development of Porous Films and Membranes

The intrinsic porosity of calixarenes makes them excellent candidates for creating ultrathin films and membranes for molecular and gas separations. rsc.orgmdpi.com The calixarene cavity can act as a selective pore, allowing certain molecules to pass while blocking others, functioning like a molecular sieve. rsc.org

A prominent method for fabricating these membranes is the Langmuir-Blodgett (LB) technique, which allows for the deposition of highly organized monomolecular layers onto a solid support. osti.govacs.org A key study investigated a homologous series of surfactants based on calix rsc.orgarene, calix rsc.orgarene, and calix nih.govarene to form "glued" LB bilayers for gas separation. These surfactants contained cationic trimethylammonium groups and were cross-linked with anionic poly(4-styrenesulfonate) (PSS) to enhance film stability. osti.govacs.org

The study revealed a clear relationship between the size of the calixarene cavity and the membrane's separation properties. As the ring size increased from calix rsc.orgarene to calix nih.govarene, the barrier properties and permeation selectivities were found to increase. osti.govacs.org This is somewhat counterintuitive, as a larger pore might be expected to be less selective. However, the results suggest that the larger, more flexible calixarenes allow for more efficient ionic cross-linking and packing, which reduces non-selective defects in the film. The permeation of gases like He, N₂, and CO₂ is thought to occur through the dynamic gaps created by the thermal motion of the surfactants rather than directly through the calixarene annulus itself. osti.gov

Table 2: Gas Permeation Data for Glued LB Bilayers of Calix[n]arene-Based Surfactants
Calix[n]arene He Permeance¹ N₂ Permeance¹ CO₂ Permeance¹ Selectivity (He/N₂) ** Selectivity (CO₂/N₂) **Reference
Calix rsc.orgarene2.50.442.95.76.6 acs.org
Calix rsc.orgarene1.80.222.28.210.0 acs.org
Calix nih.govarene0.900.0760.8111.810.7 acs.org

¹ Permeance values are in units of 10⁻⁶ cm³ (STP) / (cm²·s·cmHg). Data extracted from graphical representations in the source.

Computational and Theoretical Studies on Calix 1 Arene Systems

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations offer a powerful lens through which to view the conformational landscapes and dynamic processes of calix koreascience.krarenes. These techniques are crucial for understanding the flexibility and preorganization that govern their recognition capabilities.

Force Field Development and Validation

The accuracy of molecular mechanics and dynamics simulations is fundamentally dependent on the quality of the underlying force field—a set of parameters that describe the potential energy of a system. For calix koreascience.krarenes, force fields must accurately represent the intricate balance of van der Waals, electrostatic, and torsional interactions that dictate their three-dimensional structures.

Key studies have assessed the performance of various force fields in reproducing the known conformational properties of calix koreascience.krarenes. A comprehensive analysis of p-methylcalix koreascience.krarene employed the TRIPOS and MM3 force fields to explore its conformational possibilities. nih.govscispace.com The study revealed that the MM3 force field was in reasonable agreement with experimental data, successfully predicting the stability of the cone conformation. nih.govscispace.comworktribe.com In contrast, the TRIPOS force field was found to be less reliable for this system, failing to reproduce the stability of the cone structure accurately. nih.govscispace.comworktribe.com This highlights the critical importance of force field selection and validation for obtaining meaningful computational results. The increased flexibility of the calix koreascience.krarene scaffold compared to its calix scispace.comarene counterpart leads to a multitude of low-energy conformers, making the development and validation of accurate force fields a significant challenge. researchgate.net

A comparison of the relative energies for various conformers of p-methylcalix koreascience.krarene calculated using the MM3 force field demonstrates the subtle energy differences that govern conformational preference.

ConformerRelative Energy (kcal/mol)
Cone0.00
1,2-Alternate1.53
Partial Cone1.58
1,3-Alternate2.84

This table presents the relative energies of the lowest energy conformers of p-methylcalix koreascience.krarene as determined by MM3 force field calculations. Data sourced from Thondorf and Brenn, J. Chem. Soc., Perkin Trans. 2, 1997. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a temporal dimension to the study of calix koreascience.krarenes, allowing for the observation of their dynamic behavior and conformational transitions over time. These simulations have been instrumental in understanding the inherent flexibility of the calix koreascience.krarene macrocycle.

MD simulations of p-methylcalix koreascience.krarene have shown that its dynamic behavior is characterized by two main motions: a pseudorotation of the pentagonal arrangement of the methylene (B1212753) bridge carbons and the well-known ring inversion process where the phenolic units flip through the annulus. nih.govscispace.comworktribe.com This increased mobility, compared to the more rigid calix scispace.comarenes, is a key feature of calix koreascience.krarenes and influences their guest-binding properties. nih.gov

Furthermore, MD simulations have been employed to investigate the structure and dynamics of complex host-guest systems. For instance, in the study of double-calix koreascience.krarene capsules binding fullerenes like C70, MD simulations revealed the realistic movement of the guest molecule within the host's cavity. researchgate.net The combination of MD simulations with chemical shift calculations suggested that the C70 molecule moves rapidly inside the cavity, adopting various orientations. researchgate.net This dynamic view of the host-guest complex is crucial for understanding the nature of the binding and the factors contributing to its stability.

Monte Carlo Simulations for Binding Interactions

Monte Carlo (MC) simulations are another powerful computational method used to explore the vast conformational space of host-guest systems and to estimate binding affinities. This method relies on random sampling and is particularly useful for systems with many degrees of freedom.

While MC simulations have been more extensively applied to calix scispace.comarene systems, their utility has also been demonstrated for calix koreascience.krarenes. For example, the structure of a complex between a calix koreascience.krarene derivative functionalized with two benzoic acid moieties and two imidazolium (B1220033) ions was proposed using a Monte Carlo simulation coupled with the AMBER force field. researchgate.net This approach allowed for the exploration of various binding modes and the identification of the most probable structure of the host-guest complex. In such simulations, the guest molecules are randomly moved and rotated within the host's cavity, and the energy of each new configuration is calculated. Configurations are then accepted or rejected based on the Metropolis criterion, ultimately leading to an ensemble of low-energy structures that represent the bound state. This method is particularly valuable for predicting the geometry of inclusion complexes and understanding the key intermolecular interactions driving the binding event. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a higher level of theory to investigate the electronic properties of calix koreascience.krarene systems. These methods are essential for understanding chemical reactivity, reaction mechanisms, and the nature of non-covalent interactions.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying large molecules like calix koreascience.krarenes due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to investigate conformational characteristics, hydrogen bonding, and electronic properties.

Studies on p-tert-butylcalix koreascience.krarene using the B3LYP functional with the 6-31+G(d,p) basis set have been performed to optimize the structures of its different conformers. researchgate.net These calculations have established the relative stability of the various conformers, providing insights that are consistent with experimental observations. The primary factor influencing the relative stabilities is the network of intramolecular hydrogen bonds at the lower rim. researchgate.net

Conformer of p-tert-butylcalix koreascience.krareneRelative Stability OrderRelative Energy (kcal/mol)
Cone1 (Most Stable)0.00
1,2-Alternate23.05
Partial Cone33.87
1,3-Alternate44.01

This table shows the relative stability and energy of the four main conformers of p-tert-butylcalix koreascience.krarene, as determined by DFT calculations at the B3LYP/6-31+G(d,p) level. Data sourced from Choe, J. et al., Bull. Korean Chem. Soc., 2009. researchgate.net

DFT calculations have also been applied to study the complexation of calix koreascience.krarenes with various guests. For instance, the interaction between different calix koreascience.krarene derivatives and fullerenes has been investigated, showing good agreement between theoretical and experimental results regarding binding enhancement upon substitution. researchgate.net

Semi-Empirical Methods (e.g., AM1, PM3) for Complexation Energies

Semi-empirical methods, such as Austin Model 1 (AM1) and Parameterized Model 3 (PM3), offer a computationally less expensive alternative to DFT and ab initio methods for calculating properties of large supramolecular systems. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

Semi-empirical calculations have been effectively used to study the complexation behavior of calix koreascience.krarene derivatives. For example, the AM1 method was used to calculate the binding energies and formation enthalpies of an ester derivative of p-tert-butylcalix koreascience.krarene with a series of butylammonium (B8472290) ions. researchgate.net These calculations successfully predicted the trend in complex formation, which was in good agreement with experimental findings. researchgate.net

In another study, the structures and complexation energies of penta-O-alkylated and penta-O-tert-butyl ester derivatives of p-tert-butylcalix koreascience.krarene with various alkyl ammonium (B1175870) guests were calculated using the AM1 method. researchgate.netresearchgate.net The results showed that these hosts exhibit a significantly higher complexation ability towards the simple ammonium cation compared to its alkylated derivatives. researchgate.net

Guest IonHostComplexation Energy (kcal/mol) - AM1 Method
NH₄⁺Simplified p-tert-butylcalix koreascience.krarene ester-31.91
MeNH₃⁺Simplified p-tert-butylcalix koreascience.krarene ester-23.77
EtNH₃⁺Simplified p-tert-butylcalix koreascience.krarene ester-22.39
n-PrNH₃⁺Simplified p-tert-butylcalix koreascience.krarene ester-22.18
n-BuNH₃⁺Simplified p-tert-butylcalix koreascience.krarene ester-22.10

This table displays the complexation energies for a simplified p-tert-butylcalix koreascience.krarene ester derivative with various alkylammonium ions, calculated using the semi-empirical AM1 method. Data sourced from Choe, J.-I. et al., Bull. Korean Chem. Soc., 2003. researchgate.net

These semi-empirical calculations, while less accurate in an absolute sense than higher-level methods, provide valuable qualitative trends and insights into the factors governing molecular recognition in calix koreascience.krarene systems, often at a fraction of the computational cost.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge distribution, intramolecular and intermolecular interactions, and charge transfer within molecular systems. In the context of calix nankai.edu.cnarenes, NBO analysis provides detailed insights into the electronic structure that governs their host-guest chemistry and conformational behavior.

Studies on para-substituted calix nankai.edu.cnarenes have utilized NBO analysis to understand the influence of different functional groups on the electronic properties of the macrocycle. researchgate.netfigshare.com For instance, the substitution of electron-donating groups like amino (-NH₂) or tert-butyl (-t-Bu) leads to a red shift in the O-H stretching frequency, while electron-withdrawing groups such as nitro (-NO₂) or sulfonic acid (-SO₃H) cause a blue shift. researchgate.netacs.org NBO analysis helps in rationalizing these shifts by examining the changes in the natural atomic charges and the nature of the intramolecular hydrogen bonds. researchgate.netfigshare.com

Furthermore, NBO analysis has been instrumental in understanding photoinduced electron transfer (PET) processes in supramolecular systems constructed from calix nankai.edu.cnarenes. nih.gov By analyzing the orbital interactions between the calixarene (B151959) host and a photoactive guest, researchers can determine the pathways and efficiency of electron transfer, which is crucial for the design of molecular electronic devices and artificial photosynthetic systems. nih.gov

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and reactivity of a molecule. HOMO-LUMO analysis is a fundamental computational approach to understand the electronic transitions, charge transfer capabilities, and chemical reactivity of calix nankai.edu.cnarene systems.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

In substituted calix nankai.edu.cnarenes, the nature of the substituents significantly influences the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy level, enhancing its electron-accepting character. researchgate.net For example, theoretical studies on para-substituted calix nankai.edu.cnarenes have shown that the HOMO is typically localized on the electron-rich phenolic units, while the LUMO distribution can be influenced by the substituents. researchgate.net

HOMO-LUMO analysis is also vital for understanding the electronic spectra of calix nankai.edu.cnarene derivatives. The energy of the lowest electronic transition often corresponds to the HOMO-LUMO energy gap. utm.my By calculating the FMOs, one can predict and interpret the UV-Vis absorption spectra of these compounds. utm.my For instance, in complexes of calix acs.orgarene with drugs, the HOMO-LUMO gap of the complex was used to explain the electronic transitions observed in the UV-Vis spectrum. nih.govutm.my

Furthermore, the spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For host-guest complexation, the overlap between the FMOs of the host and guest can indicate the likelihood and nature of the interaction. In the context of photoinduced electron transfer, the relative energy levels of the HOMO and LUMO of the calixarene and the guest molecule determine whether the calixarene will act as an electron donor or acceptor. nih.govrsc.org

Analysis of Host-Guest Interactions and Binding Thermodynamics

Binding Constants and Selectivity Prediction

Computational methods have become indispensable for predicting the binding constants (Kₐ) and selectivity of calix nankai.edu.cnarene hosts for various guests. These theoretical approaches provide valuable insights into the nature of host-guest interactions and guide the design of new receptors with enhanced affinity and selectivity.

Molecular mechanics and quantum mechanics calculations are employed to estimate the binding energies of calix nankai.edu.cnarene complexes. These calculations can help in understanding the factors that govern the stability of the host-guest adducts, such as the size and shape complementarity between the host and guest, as well as the specific non-covalent interactions involved. For instance, studies on the complexation of fullerenes by calix nankai.edu.cnarene derivatives have shown a high affinity, with experimentally determined binding constants in the order of 10⁵ M⁻¹ in toluene (B28343). researchgate.net Computational models can reproduce these findings and provide a detailed picture of the interactions, such as the complementary nature of the aromatic surface of the host and the curvature of the fullerene guest. researchgate.net

The prediction of selectivity is another crucial aspect of computational studies. By calculating the binding energies for a series of different guests with a given calix nankai.edu.cnarene host, it is possible to predict which guest will be bound most strongly. This is particularly important for applications in separation science and sensing. For example, computational studies can explain the selectivity of calix nankai.edu.cnarenes for certain metal ions or organic molecules. oup.com

The solvent environment plays a significant role in determining binding affinities. Therefore, solvation models are often incorporated into the calculations to provide more accurate predictions of binding constants in solution. These models account for the energetic cost of desolvating the host and guest upon complexation. researchgate.net

Enthalpy-Entropy Compensation in Molecular Recognition

The thermodynamics of host-guest complexation are governed by the changes in enthalpy (ΔH) and entropy (ΔS). Enthalpy-entropy compensation is a phenomenon frequently observed in molecular recognition, where a favorable change in one of these thermodynamic parameters is often offset by an unfavorable change in the other. uc.pt

In the context of calix nankai.edu.cnarene complexation, the binding process can be either enthalpy-driven or entropy-driven, depending on the nature of the host, guest, and solvent. researchgate.nettandfonline.com An enthalpy-driven process is characterized by a negative ΔH, which typically arises from favorable intermolecular interactions such as hydrogen bonding and van der Waals forces. An entropy-driven process, on the other hand, is associated with a positive ΔS, often resulting from the release of solvent molecules from the host's cavity and the guest's surface upon complexation (the hydrophobic effect). nankai.edu.cn

Solvation Effects on Complexation

Solvation plays a critical role in the thermodynamics and kinetics of host-guest complexation involving calix nankai.edu.cnarenes. The solvent can influence the conformation of the host, the solvation state of both the host and guest, and the strength of the interactions between them. researchgate.netnih.gov

For example, the complexation of cations by calixarene derivatives is typically much stronger in less polar solvents like acetonitrile (B52724) compared to highly polar, protic solvents like methanol (B129727). researchgate.netmdpi.com This is because the cations are strongly solvated in methanol, and a significant amount of energy is required to strip away the solvent molecules before the cation can bind to the host.

Elucidation of Reaction Mechanisms and Conformational Landscapes

Computational chemistry is a powerful tool for elucidating the intricate reaction mechanisms and exploring the complex conformational landscapes of calix nankai.edu.cnarenes. rsc.org These macrocycles can adopt various conformations due to the rotation of the phenolic units around the methylene bridges, and understanding these conformational preferences is key to predicting their reactivity and host-guest properties. researchgate.netrsc.org

Density functional theory (DFT) calculations have been used to investigate the relative stabilities of the different conformers of p-tert-butylcalix nankai.edu.cnarene. researchgate.net These studies have shown that the cone conformation is generally the most stable, followed by the 1,2-alternate, partial-cone, and 1,3-alternate conformers. researchgate.net The stability of the cone conformation is attributed to the formation of a circular array of intramolecular hydrogen bonds at the lower rim. researchgate.net

Molecular mechanics calculations have also been employed to explore the conformational space of calix nankai.edu.cnarenes. rsc.org These methods allow for a more extensive search of the potential energy surface and can identify numerous low-energy structures. rsc.org Molecular dynamics simulations can provide insights into the dynamic behavior of calix nankai.edu.cnarenes, revealing processes such as the pseudorotation of the macrocyclic ring and the ring inversion processes. rsc.org

In addition to studying the conformations of the free host, computational methods can be used to investigate the conformational changes that occur upon guest binding. mdpi.com The binding of a guest can induce a conformational change in the calixarene host to achieve a better fit, a phenomenon known as induced fit. For example, studies have shown that calix nankai.edu.cnarenes can adopt different conformations to best accommodate secondary ammonium cations. mdpi.com

Computational methods are also crucial for elucidating the mechanisms of reactions involving calix nankai.edu.cnarenes. For instance, theoretical studies can be used to map out the reaction pathways for the synthesis or functionalization of calix nankai.edu.cnarenes, identifying transition states and intermediates. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Future Directions and Emerging Research Frontiers for Calix 1 Arene

Development of Next-Generation Functional Materials with Enhanced Properties

The unique molecular architecture of calix mdpi.comarene, characterized by its intermediate cavity size and the potential for extensive functionalization, makes it a prime candidate for the development of advanced materials. Researchers are exploring its use in creating novel polymers and metal-organic frameworks (MOFs) with superior performance characteristics.

Calix mdpi.comarene-based polymers are being designed for a variety of applications. For instance, polymers incorporating calix mdpi.comarene units can exhibit enhanced thermal stability and selective recognition properties. nih.govrsc.org By linking calix mdpi.comarene macrocycles, either as part of the polymer backbone or as pendant groups, materials with tailored porosity and binding sites can be created. These are particularly promising for applications in separation sciences, such as the selective extraction of fullerenes or other valuable molecules. researchgate.net For example, a poly(p-phenylene ethynylenes) polymer featuring two calix mdpi.comarene cavities has been developed to assemble with a C60 fulleropyrrolidine guest, demonstrating the potential for creating complex, functional polymer networks. rsc.org

In the realm of MOFs, calix mdpi.comarenes serve as versatile building blocks. Their rigid, pre-organized structure can direct the assembly of intricate and highly porous frameworks. These calix mdpi.comarene-based MOFs are being investigated for gas storage and separation, catalysis, and as sensory materials. The ability to functionalize the upper and lower rims of the calix mdpi.comarene allows for fine-tuning of the MOF's internal environment, leading to enhanced selectivity and efficiency.

A key area of research is the development of "smart" materials that respond to external stimuli. By incorporating photo-responsive or pH-sensitive groups onto the calix mdpi.comarene scaffold, materials that change their properties, such as fluorescence or binding affinity, in response to light or pH changes can be created. scispace.com This opens up possibilities for applications in areas like controlled release systems and molecular switches.

Expanding Scope in Biological and Medical Applications

The biocompatibility and low cytotoxicity of many calix mdpi.comarene derivatives have spurred significant interest in their use in the biomedical field. mdpi.com Key areas of focus include drug delivery, biosensing, and the development of new therapeutic agents.

Drug Delivery Systems: Calix mdpi.comarenes are being explored as carriers for therapeutic agents. amazonaws.com Their hydrophobic cavity can encapsulate drug molecules, enhancing their solubility and bioavailability, which is particularly beneficial for poorly water-soluble drugs. amazonaws.comnih.gov Furthermore, the ability to functionalize the rims of the calix mdpi.comarene allows for targeted drug delivery. By attaching specific ligands, these nanocarriers can be directed to particular cells or tissues, potentially increasing therapeutic efficacy while minimizing side effects. For instance, supramolecular vesicles based on p-sulfonatocalix mdpi.comarene have been shown to respond to temperature changes to release the anticancer drug doxorubicin (B1662922). rhhz.net

Biosensors: The host-guest chemistry of calix mdpi.comarenes makes them excellent candidates for the development of highly sensitive and selective biosensors. tandfonline.com They can be functionalized with reporter groups, such as fluorophores, to signal the binding of specific biomolecules. mdpi.com For example, a guanidinium-calix mdpi.comarene derivative has been used to sense lysophosphatidic acid, a cancer biomarker, in aqueous media. mdpi.com These sensors can be designed to detect a wide range of analytes, from small ions and molecules to larger biomolecules like proteins and nucleic acids. tandfonline.com

Therapeutic Potential: Beyond their role as delivery vehicles, some calix mdpi.comarene derivatives have shown intrinsic therapeutic properties. Research has indicated their potential as antimicrobial, antiviral, and anticancer agents. nih.govresearchgate.net The mechanism of action is often related to their ability to interact with biological membranes or specific cellular targets. For example, certain functionalized calixarenes have demonstrated the ability to induce apoptosis in cancer cells.

Biological/Medical Application Calix mdpi.comarene Role Example Research Finding
Drug DeliveryEncapsulation and targeted delivery of drugs. amazonaws.comp-Sulfonatocalix mdpi.comarene-based vesicles for temperature-responsive doxorubicin release. rhhz.net
BiosensingMolecular recognition and signaling of biomarkers. tandfonline.comGuanidinium-calix mdpi.comarene derivative for sensing lysophosphatidic acid. mdpi.com
Anticancer AgentsIntrinsic cytotoxic effects against cancer cells. nih.govFunctionalized calixarenes inducing apoptosis in cancer cell lines.
Antimicrobial AgentsActivity against various pathogens. Thiacalixarene derivatives showing antimicrobial properties.

Integration with Nanotechnology and Advanced Fabrication

The self-assembly properties of calix mdpi.comarenes are being harnessed to construct sophisticated nanoscale structures and devices. nih.gov Their integration with nanotechnology is leading to the development of novel nanomaterials with applications in electronics, sensing, and catalysis. nih.govresearchgate.net

Self-Assembled Nanostructures: Calix mdpi.comarene derivatives can self-assemble into a variety of well-defined nanostructures, such as nanotubes, nanovesicles, and nanofibers. nankai.edu.cnnankai.edu.cn This process is driven by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. For example, the host-guest complexation between a ditopic calix mdpi.comarene and a dumbbell-shaped fullerene has been shown to create supramolecular nano networks. nih.gov These self-assembled structures can serve as templates or scaffolds for the creation of more complex nanomaterials.

Surface Modification: Calix mdpi.comarenes can be used to modify the surfaces of materials like graphene and silver nanoparticles, imparting new functionalities. mdpi.comfrontiersin.org For instance, functionalizing graphene with calix mdpi.comarenes can enhance its dispersibility and create specific binding sites for sensing applications. frontiersin.org Similarly, calix mdpi.comarenes can act as stabilizing agents in the synthesis of metal nanoparticles, controlling their size and shape. nih.govmdpi.com

Nanodevices: The unique recognition and electronic properties of calix mdpi.comarenes are being explored for the fabrication of nanodevices. This includes the development of molecular-scale switches, logic gates, and memory elements. By controlling the conformation and binding state of calix mdpi.comarenes, it may be possible to create devices that can process and store information at the molecular level.

Computational Design and Predictive Modeling for Novel Calixmdpi.comarene Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in calix mdpi.comarene research. nih.govresearchgate.net These methods allow for the prediction of the structures, properties, and reactivity of novel calix mdpi.comarene systems, guiding experimental efforts and accelerating the discovery of new applications.

Conformational Analysis: DFT calculations are used to determine the relative stabilities of different calix mdpi.comarene conformers (e.g., cone, partial-cone, 1,2-alternate). researchgate.netresearchgate.net This is crucial for understanding their host-guest chemistry, as the shape of the cavity dictates which guest molecules can be bound. For p-tert-butylcalix mdpi.comarene, the cone conformer has been calculated to be the most stable. researchgate.net

Host-Guest Interactions: Predictive modeling is employed to study the non-covalent interactions that govern the formation of host-guest complexes. nih.govkoreascience.kr These calculations can predict binding affinities and selectivities for different guests, which is vital for designing calix mdpi.comarenes for specific applications like sensing or separation. For example, ab initio calculations have successfully replicated the molecular discriminating behavior of a calix mdpi.comarene derivative towards various butylammonium (B8472290) ions. koreascience.kr

Designing Novel Systems: Computational methods enable the in-silico design of new calix mdpi.comarene derivatives with desired properties. nih.gov By simulating the effects of different functional groups on the upper and lower rims, researchers can tailor the electronic properties, solubility, and binding capabilities of the macrocycle before undertaking complex and time-consuming synthesis. nih.gov This approach is being used to design new receptors for specific ions and molecules, as well as to develop new catalysts and materials.

Computational Method Application in Calix mdpi.comarene Research Key Insight
Density Functional Theory (DFT)Conformational analysis and stability prediction. researchgate.netresearchgate.netThe cone conformation of p-tert-butylcalix mdpi.comarene is the most stable. researchgate.net
Ab Initio CalculationsModeling host-guest complexation and selectivity. koreascience.krAccurately predicts the binding preference for different isomers of guest molecules. koreascience.kr
Molecular Dynamics (MD)Simulating the behavior of calix mdpi.comarene systems in solution. beilstein-journals.orgProvides insights into the dynamics of host-guest interactions and self-assembly.

Green Chemistry Approaches in Calixmdpi.comarene Synthesis and Application

In line with the growing emphasis on sustainable chemistry, researchers are developing greener methods for the synthesis and application of calix mdpi.comarenes. beilstein-archives.org These approaches aim to reduce the environmental impact of calix mdpi.comarene chemistry by minimizing waste, using less hazardous solvents, and improving energy efficiency.

Greener Synthetic Routes: Traditional methods for synthesizing calixarenes often involve harsh reaction conditions and the use of large quantities of organic solvents. uii.ac.id New, more environmentally friendly synthetic protocols are being explored, including solvent-free reactions and the use of mechanochemistry (grinding). beilstein-archives.orguii.ac.id For instance, mechanochemical-assisted synthesis has been shown to be a promising alternative for preparing calixarene (B151959) derivatives, reducing reaction times and avoiding the use of organic solvents. beilstein-archives.org Another novel approach involves the cleavage of thiacalix researchgate.netarene to produce a linear tetramer, which can then be cyclized to form larger calixarenes like calix mdpi.comarenes, offering a scalable and robust synthetic route. rsc.org

Use of Renewable Resources: There is growing interest in using starting materials derived from renewable resources for calixarene synthesis. This could involve using phenols obtained from biomass or other bio-based feedstocks.

Sustainable Applications: The applications of calix mdpi.comarenes are also being viewed through a green chemistry lens. Their use as catalysts can improve the efficiency of chemical reactions, reducing energy consumption and waste. In environmental applications, they are being investigated for the removal of pollutants from water, acting as highly selective extractants for heavy metals or organic contaminants. The development of calixarene-based sensors for environmental monitoring also aligns with the principles of green chemistry. Furthermore, photochemical reduction methods for creating calixarene-based silver nanoparticles are considered environmentally friendly. mdpi.com

Q & A

Q. What are the standard methods for characterizing Calix[5]arene derivatives, and how do they ensure structural accuracy?

this compound derivatives are typically characterized using nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can confirm hydrogen bonding patterns and conformational rigidity, while ¹³C NMR identifies carbon environments. IR spectroscopy verifies functional groups (e.g., hydroxyl or amide bonds), and HRMS validates molecular weight and purity. These methods must be cross-referenced with established protocols to ensure reproducibility, particularly when synthesizing novel derivatives .

Q. How can researchers optimize solvent and catalyst conditions for this compound synthesis?

Systematic screening of solvents (e.g., DMF, methanol) and catalysts (e.g., K₂CO₃, NH₄Cl) is critical. For instance, polar aprotic solvents like DMF may enhance alkylation efficiency, while protic solvents like methanol improve crystallization. Catalysts should be selected based on reaction mechanism (e.g., acid/base catalysis for esterification). Experimental logs should document yield variations under different conditions to identify optimal setups .

Q. What are the key challenges in achieving conformational control in this compound, and how can they be addressed?

Unlike Calix[4]arene, the odd-numbered this compound lacks inherent symmetry, complicating conformational fixation. Strategies include introducing bridging groups (e.g., alkyl or aryl linkers) at the upper or lower rim to lock the cone conformation. Computational modeling (e.g., DFT) can predict steric and electronic effects before synthesis .

Advanced Research Questions

Q. How can this compound be tailored for selective anion binding, and what design principles govern receptor efficacy?

Anion affinity depends on donor groups (e.g., urea, thiourea, iodotriazoles) and cavity size. For example, XB (halogen-bonding) donors like iodotriazoles enhance selectivity for larger anions (e.g., I⁻), while HB (hydrogen-bonding) groups (e.g., squaramides) favor smaller anions (e.g., Cl⁻). The this compound scaffold’s flexibility must be balanced with preorganization to minimize entropy loss upon binding. Competitive titration experiments in varying solvents (e.g., CHCl₃ vs. DMSO) quantify binding constants .

Q. What methodologies resolve contradictions in reported data on this compound-hosted guest interactions?

Discrepancies in binding constants or stoichiometry often arise from solvent polarity, concentration ranges, or measurement techniques (e.g., UV-Vis vs. NMR). Researchers should:

  • Replicate experiments under identical conditions.
  • Use isothermal titration calorimetry (ITC) for direct thermodynamic profiling.
  • Cross-validate with computational simulations (e.g., molecular docking) .

Q. How can this compound derivatives be integrated into drug design, particularly as enzyme inhibitors or drug delivery vehicles?

Functionalization with biomimetic groups (e.g., peptides, sugars) enhances target specificity. For example, fibrin polymerization inhibitors require precise alignment of ligating sites with protein surfaces. In vitro assays (e.g., fluorescence quenching) assess inhibition efficacy, while cytotoxicity studies (e.g., MTT assays) evaluate biocompatibility. Structural modifications must balance hydrophobicity for membrane penetration and solubility for bioavailability .

Q. What strategies improve the reproducibility of this compound-based materials in nanotechnology applications?

Precise control over self-assembly (e.g., Langmuir-Blodgett films) requires standardized protocols for solvent evaporation rates, temperature, and substrate pretreatment. Characterization via AFM or TEM should correlate nanoscale morphology with bulk properties (e.g., porosity). Batch-to-batch consistency is achieved by rigorous purification (e.g., column chromatography) and spectroscopic validation .

Methodological Guidance

How to design a robust research question exploring this compound’s supramolecular applications?

Apply the FINER framework:

  • Feasible : Ensure access to synthesis facilities and analytical tools.
  • Novel : Target understudied areas (e.g., photo-responsive this compound).
  • Relevant : Align with trends in molecular recognition or catalysis.
  • Example: “How do upper-rim modifications alter this compound’s selectivity for transition metals in aqueous environments?” .

Q. What systematic approaches validate the purity of this compound derivatives?

Combine chromatographic (HPLC, TLC) and spectroscopic methods. For instance, HPLC with UV detection identifies trace impurities, while ¹H NMR integration ratios confirm stoichiometric purity. Elemental analysis provides additional validation for new compounds .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Include detailed reaction conditions (solvent volume, temperature, stirring rate), purification steps (e.g., column parameters), and characterization data (e.g., NMR shifts, HRMS m/z). Use SI (Supporting Information) for extensive datasets, adhering to journal guidelines (e.g., Beilstein Journal’s protocols for supplemental files) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.